2-Fluoro-3,4-dimethoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBUQQVUWKHCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345310 | |
| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37686-68-3 | |
| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-3,4-dimethoxybenzaldehyde chemical properties
An In-depth Technical Guide to 2-Fluoro-3,4-dimethoxybenzaldehyde
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is an aromatic aldehyde featuring a fluorine atom and two methoxy groups on the benzene ring. These substitutions significantly influence the molecule's electronic properties and reactivity.
Physical and Chemical Data
The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FO₃ | [1][2][3] |
| Molecular Weight | 184.16 - 184.17 g/mol | [1][2][3][4] |
| CAS Number | 37686-68-3 | [3][5] |
| MDL Number | MFCD03411462 | [2][3] |
| Appearance | Light yellow to yellow solid | [5] |
| Melting Point | 54.5-55.5 °C | [5] |
| Boiling Point | 268.2 ± 35.0 °C (Predicted) | [5] |
| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [5] |
| Purity | 97% | [3] |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of the compound.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[6] It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[2][5]
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[6][7] Use only in a well-ventilated area or under a chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Wash hands thoroughly after handling.[7][8]
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of bioactive molecules and fine chemicals.[2]
-
Aldehyde Group Reactivity: The aldehyde functional group is a key site for carbon-carbon bond formation through reactions such as aldol condensations, Wittig reactions, and reductive aminations.
-
Influence of Substituents: The fluorine and methoxy substituents modulate the electronic and steric properties of the molecule. The electronegative fluorine atom acts as an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde.[9] The methoxy groups are electron-donating by resonance, which can affect the sites of electrophilic aromatic substitution.[9] This specific substitution pattern is often sought to enhance drug potency and metabolic stability in pharmaceutical development.[2]
-
Applications: It serves as a key building block in the synthesis of pharmaceuticals, especially those targeting the central nervous system.[2] The presence of fluorine is known to enhance the biological activity of many compounds, making it a valuable component in the development of new therapeutic agents and agrochemicals.[4]
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is described in the literature, a general workflow can be inferred from related syntheses of substituted benzaldehydes.[10] The synthesis often involves the formylation of a corresponding substituted benzene ring.
Representative Synthesis Workflow
A potential synthetic route could involve the formylation of 3-fluoroveratrole. A previous report outlines a synthesis for 3-fluoroveratrole and mentions its use in obtaining this compound, aiming to avoid hazardous reagents like those used in chloromethylation.[10]
The general workflow for synthesis, purification, and analysis is depicted below.
Caption: General workflow for synthesis and analysis.
Role in Synthetic Pathways
As an intermediate, this compound is a starting point for the construction of more complex molecular architectures. The aldehyde can be transformed into a variety of other functional groups or used to build larger carbon skeletons.
Caption: Synthetic utility of the target compound.
Spectral Data
Structural elucidation and confirmation are typically performed using standard spectroscopic methods. While specific spectra for this compound are not provided in the search results, the expected signals can be predicted.
-
¹H NMR: Protons of the aldehyde group (CHO), methoxy groups (OCH₃), and the aromatic ring would be visible. The aldehyde proton would appear as a singlet at a characteristic downfield shift (around 9-10 ppm). Methoxy protons would be sharp singlets around 3-4 ppm. The aromatic protons would show splitting patterns influenced by both the fluorine and other substituents.
-
¹³C NMR: The spectrum would show distinct peaks for the carbonyl carbon (highly deshielded, >180 ppm), aromatic carbons (with C-F coupling), and methoxy carbons.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1700 cm⁻¹) and C-O stretches for the methoxy groups.
Safety and Toxicology
A specific Safety Data Sheet (SDS) for this compound was not found. However, data from structurally similar compounds like 2-fluoro-3-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde can provide guidance on potential hazards.
-
Hazard Classification (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye damage.[6][7][8] May also cause respiratory irritation.[6][7]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.[8]
-
Skin Contact: Wash off with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[7][8]
-
In all cases of exposure, seek medical attention if symptoms persist.[7][8]
-
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound [myskinrecipes.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Fluoro-3,4-dimethoxy-benzaldehyde CAS#: 37686-68-3 [amp.chemicalbook.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 2-Fluoro-3,4-dimethoxybenzaldehyde
CAS Number: 37686-68-3
This technical guide provides a comprehensive overview of 2-Fluoro-3,4-dimethoxybenzaldehyde, a key aromatic aldehyde utilized as a building block in the synthesis of complex organic molecules. Targeted at researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis, applications, and safety protocols.
Physicochemical Properties
This compound is a substituted benzaldehyde derivative with a fluorine atom and two methoxy groups on the aromatic ring. These substitutions are critical to its utility in medicinal chemistry, influencing the electronic and steric properties of molecules synthesized from it.[1] It typically appears as a light yellow to yellow solid or powder.[2][3]
The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 37686-68-3 | |
| Molecular Formula | C₉H₉FO₃ | [1][2] |
| Molecular Weight | 184.16 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid/powder | [2][3] |
| Melting Point | 54.5-55.5 °C | [2] |
| Boiling Point | 268.2 ± 35.0 °C (Predicted) | [2] |
| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |
Synthesis and Purification
A notable synthesis of this compound was developed to avoid the use of potentially hazardous chloromethylation reactions that were previously employed.[4] The synthetic pathway involves the formylation of 3-fluoroveratrole.
Experimental Protocol: Synthesis from 3-Fluoroveratrole
The following protocol is based on the synthetic route developed by Ladd, Gaitanopoulos, and Weinstock, which circumvents traditional chloromethylation.[4]
Materials:
-
3-Fluoroveratrole (1)
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) (anhydrous)
Procedure:
-
A solution of 3-fluoroveratrole (1) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The flask is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution under a nitrogen atmosphere. The addition rate is controlled to maintain the low temperature. This step results in the lithiation of the aromatic ring.
-
After the addition is complete, the reaction mixture is stirred at the low temperature for a specified period to ensure complete lithiation.
-
N,N-Dimethylformamide (DMF) is then added dropwise to the reaction mixture. This introduces the formyl group.
-
The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
The reaction is quenched by the slow addition of dilute hydrochloric acid (HCl).
-
The reaction mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound (3).
References
An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-3,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-3,4-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its molecular structure, characterized by the presence of a fluorine atom and two methoxy groups on the benzaldehyde scaffold, imparts unique electronic properties that are of significant interest in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the methoxy groups can influence solubility and receptor interactions. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for this compound. While experimental spectroscopic data for this specific isomer is not widely available in the public domain, this guide presents predicted spectral characteristics based on closely related compounds and general principles of spectroscopy.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C₉H₉FO₃ and a molecular weight of approximately 184.16 g/mol .[1] The core of the molecule is a benzene ring substituted with an aldehyde group (-CHO), a fluorine atom (-F), and two methoxy groups (-OCH₃). The substituents are positioned at the 2, 3, and 4 positions of the benzene ring, respectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| Melting Point | 54.5-55.5 °C | Vendor Data |
| Boiling Point | 268.2 ± 35.0 °C (Predicted) | Vendor Data |
| Density | 1.201 ± 0.06 g/cm³ (Predicted) | Vendor Data |
| Appearance | Light yellow to yellow solid | Vendor Data |
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons, and the protons of the two methoxy groups. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The two aromatic protons will likely appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the electronic effects of the fluorine, methoxy, and aldehyde groups. The two methoxy groups should each give rise to a singlet, likely in the range of δ 3.8-4.2 ppm.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift (δ 185-195 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbons directly attached to the electronegative fluorine and oxygen atoms showing characteristic shifts and C-F coupling. The carbons of the two methoxy groups will be observed in the upfield region (δ 55-65 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations should appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the methoxy groups will be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy groups will likely produce strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. The C-F stretch is anticipated to be in the fingerprint region, typically around 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (approximately 184). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺). Fragmentation of the methoxy groups could lead to the loss of a methyl radical ([M-15]⁺) or formaldehyde ([M-30]⁺).
Synthesis and Experimental Protocols
This compound can be synthesized through a multi-step process starting from commercially available precursors. The following is a generalized experimental protocol based on common organic synthesis methodologies for similar substituted benzaldehydes.
Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
General Experimental Protocol for Synthesis
Step 1: Protection of the Phenolic Hydroxyl Group If starting from a phenolic precursor, the hydroxyl group is first protected to prevent unwanted side reactions. A common protecting group is the methyl ether, which is already present at the 4-position in 3-fluoro-4-methoxyphenol.
Step 2: Ortho-Lithiation and Formylation Directed ortho-metalation is a powerful strategy for introducing substituents at a specific position. The starting material (e.g., 1-fluoro-2,3-dimethoxybenzene) is treated with a strong base like n-butyllithium at low temperature (-78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). This selectively removes the proton at the position ortho to the fluorine, which is the most acidic proton. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).
Step 3: Work-up and Purification The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Note: This is a generalized protocol and the specific reagents, reaction conditions, and purification methods would need to be optimized for this particular synthesis.
Applications in Drug Discovery
Substituted benzaldehydes, such as this compound, are versatile building blocks in the synthesis of a wide range of biologically active molecules. The presence and positioning of the fluoro and dimethoxy substituents can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Role as a Pharmaceutical Intermediate
This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system (CNS), such as antidepressants.[1] The aldehyde functionality provides a reactive handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings, which are common scaffolds in many drug molecules.
Caption: Synthetic utility of this compound in generating diverse scaffolds.
Importance of Fluorine in Medicinal Chemistry
The incorporation of a fluorine atom into a drug candidate can have several beneficial effects:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier.
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can affect the ionization state of the molecule and its binding to target proteins.
-
Conformational Effects: Fluorine can influence the conformation of a molecule, which can pre-organize it for optimal binding to its biological target.
Conclusion
This compound is a synthetically useful building block with significant potential in the field of drug discovery. Its unique substitution pattern offers medicinal chemists a valuable tool for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. While detailed experimental characterization data is currently limited in the public domain, the predicted spectroscopic properties and generalized synthetic protocols provided in this guide offer a solid foundation for researchers working with this and related compounds. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its potential in the development of new medicines.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity Profile of 2-Fluoro-3,4-dimethoxybenzaldehyde
Introduction
This compound is a polysubstituted aromatic aldehyde that has garnered significant interest as a versatile building block in organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, an electron-withdrawing fluorine atom, and two electron-donating methoxy groups—creates a nuanced reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a detailed exploration of its synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and drug development. The interplay of electronic and steric effects governs its behavior in a wide range of chemical transformations, making it a key intermediate for synthesizing targeted bioactive molecules and fine chemicals.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₉FO₃ | [1][2][3] |
| Molecular Weight | 184.16 g/mol | [1][2] |
| CAS Number | 37686-68-3 | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 54.5-55.5 °C | [4] |
| Purity | >97% | [1][3] |
| Storage | 2-8°C, stored under inert gas | [1] |
Synthesis of this compound
The preparation of this compound can be achieved through multi-step synthetic sequences. One established method involves the formylation of 3-fluoroveratrole. An alternative synthesis was developed to avoid potentially hazardous reagents like those used in chloromethylation.[5]
References
Spectroscopic and Structural Elucidation of 2-Fluoro-3,4-dimethoxybenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Fluoro-3,4-dimethoxybenzaldehyde (CAS No: 37686-68-3). Aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis, this document compiles essential analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate the identification and characterization of this important chemical intermediate.
Compound Identification
This compound is a substituted aromatic aldehyde with the molecular formula C₉H₉FO₃ and a molecular weight of 184.17 g/mol .[1] This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern which can influence biological activity and material properties.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data Not Available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | - |
Specific, experimentally-derived ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this compilation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are expected to correspond to the aldehyde, ether, and fluoro-aromatic moieties.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data Not Available | - | - |
Specific, experimentally-derived IR spectral data for this compound were not available in the public domain at the time of this compilation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data Not Available | - | - |
Specific, experimentally-derived mass spectral data for this compound were not available in the public domain at the time of this compilation.
Experimental Protocols
While specific experimental protocols for the acquisition of the above data for this compound are not available, the following provides a general methodology for the spectroscopic analysis of aromatic aldehydes.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of a substituted benzaldehyde would involve:
-
Sample Preparation: Dissolving 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.
-
Data Acquisition: Using a spectrometer operating at a frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR. Standard pulse sequences are used to acquire the spectra.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard.
IR Spectroscopy
A general protocol for obtaining an FT-IR spectrum would involve:
-
Sample Preparation: The sample, if solid, can be analyzed as a KBr pellet, a nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum is first recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) would involve:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).
-
GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.
-
MS Analysis: The separated components enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of an organic compound like this compound can be visualized as follows:
Conclusion
References
Physical properties of 2-Fluoro-3,4-dimethoxybenzaldehyde (melting point, boiling point)
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3,4-dimethoxybenzaldehyde
This technical guide provides a comprehensive overview of the key physical properties of this compound, a crucial intermediate in the synthesis of various pharmaceuticals. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis, offering a detailed look at the compound's melting and boiling points, alongside the methodologies for their determination.
Compound Overview
This compound is an aromatic aldehyde that serves as a significant building block in organic chemistry. Its structural features, including the aldehyde functional group, a fluorine atom, and two methoxy groups, make it a versatile reagent in the preparation of more complex, biologically active molecules. It is particularly noted for its use as an intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system and antidepressant drugs[1]. The presence of the fluorine and methoxy substituents influences the electronic and steric properties of the molecule, which can enhance the potency and metabolic stability of the final drug products[1].
Physical Properties
The primary physical characteristics of this compound are summarized in the table below. These properties are fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Melting Point | 54.5-55.5 °C | [2] |
| Boiling Point | 268.2 ± 35.0 °C (Predicted) | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1][2] |
Experimental Protocols
Precise determination of physical properties such as melting and boiling points is critical for the characterization and quality control of chemical compounds. While specific experimental reports for this compound are not detailed in the provided search results, standard laboratory procedures are applicable.
Melting Point Determination
The reported melting point of 54.5-55.5 °C was determined using a solvent system of ethanol and water[2]. A common method for determining the melting point of a solid organic compound is the capillary tube method using a melting point apparatus.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point of 268.2 ± 35.0 °C for this compound is a predicted value[2]. Experimental determination for high-boiling liquids can be performed using distillation or micro-boiling point methods.
Methodology (Distillation):
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.
-
Heating: The compound is placed in the distillation flask and heated.
-
Equilibrium: The temperature is recorded when the vapor and liquid phases are in equilibrium, indicated by a constant temperature reading as the liquid condenses. This temperature is the boiling point at the given atmospheric pressure.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of a synthesized chemical compound like this compound.
References
2-Fluoro-3,4-dimethoxybenzaldehyde: A Comprehensive Technical Guide for Researchers
An In-depth Guide to the Synthesis, Properties, and Applications of a Key Building Block in Organic Synthesis
Introduction: 2-Fluoro-3,4-dimethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups, imparts distinct electronic and steric properties that are highly advantageous in the design and development of novel pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application in key organic reactions, and a summary of its role in the synthesis of bioactive compounds, particularly as a precursor for central nervous system agents and antidepressants.[1]
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a light yellow to yellow crystalline substance.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 37686-68-3 | [3][4] |
| Molecular Formula | C₉H₉FO₃ | [5] |
| Molecular Weight | 184.16 g/mol | [5] |
| Melting Point | 54.5-55.5 °C | [2] |
| Boiling Point | 268.2 ± 35.0 °C (Predicted) | |
| Appearance | Light yellow to yellow solid | [2] |
| Storage | 2-8°C, under inert gas | [5] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy group protons. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with carbon-fluorine coupling), and the methoxy carbons.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic ring and methoxy groups, and C-O stretching vibrations.
Applications in Organic Synthesis
This compound is a valuable precursor in a variety of organic reactions, primarily due to the reactivity of its aldehyde functional group and the influence of its substituents on the aromatic ring. The aldehyde group facilitates carbon-carbon bond formation, while the fluorine and methoxy groups modulate the electronic and steric properties of the molecule, which can enhance the potency and metabolic stability of the resulting drug candidates.[1] Key synthetic applications include the Wittig reaction, Knoevenagel condensation, and the Pictet-Spengler reaction for the synthesis of isoquinoline derivatives.
Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, a core structure in many biologically active alkaloids and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The electron-donating methoxy groups on the aromatic ring of this compound facilitate this electrophilic aromatic substitution.
Caption: General workflow of the Pictet-Spengler reaction.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
-
Schiff Base Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, methanol), add the desired β-arylethylamine (1.0-1.2 eq). The mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the Schiff base intermediate.
-
Cyclization: The reaction mixture is then treated with an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid). The reaction is heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is particularly useful for creating a carbon-carbon double bond with high stereocontrol.
Caption: General scheme of the Wittig reaction.
Experimental Protocol: General Procedure for the Wittig Reaction
-
Ylide Generation (if not commercially available): A phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide, often indicated by a color change.
-
Reaction with Aldehyde: A solution of this compound (1.0 eq) in a dry, aprotic solvent is added dropwise to the ylide solution at the same low temperature.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of time, typically from a few hours to overnight, while monitoring the reaction by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired alkene. The by-product, triphenylphosphine oxide, can often be removed by crystallization.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to form a new carbon-carbon double bond. This reaction is typically catalyzed by a weak base.
Caption: General pathway of the Knoevenagel condensation.
Experimental Protocol: General Procedure for the Knoevenagel Condensation
-
Reaction Setup: In a reaction flask, this compound (1.0 eq), an active methylene compound (e.g., malononitrile, diethyl malonate; 1.0-1.2 eq), and a catalytic amount of a weak base (e.g., piperidine, pyridine, or an ammonium salt like ammonium acetate) are dissolved in a suitable solvent (e.g., ethanol, toluene).
-
Reaction Conditions: The reaction mixture is heated to reflux, and water is often removed azeotropically using a Dean-Stark apparatus if necessary. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography on silica gel to afford the α,β-unsaturated product.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive aldehyde group and activating/directing methoxy and fluoro substituents makes it an ideal starting material for the construction of complex and biologically active molecules. The experimental protocols provided in this guide serve as a foundation for researchers to explore the rich chemistry of this compound in the pursuit of novel therapeutic agents and other advanced materials. The strategic use of this building block in well-established reactions like the Pictet-Spengler, Wittig, and Knoevenagel reactions opens up a wide range of possibilities for the synthesis of diverse chemical libraries for drug discovery and development.
References
The Pivotal Role of 2-Fluoro-3,4-dimethoxybenzaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
2-Fluoro-3,4-dimethoxybenzaldehyde is a versatile aromatic aldehyde that is emerging as a crucial building block in the synthesis of novel therapeutic agents. Its unique structural features—a reactive aldehyde group, a strategically positioned fluorine atom, and two methoxy groups—provide medicinal chemists with a powerful scaffold for designing molecules with enhanced pharmacological properties. The presence of fluorine can significantly improve metabolic stability, binding affinity, and lipophilicity of drug candidates. At the same time, the dimethoxy substitution pattern is a common motif in a variety of biologically active natural products and synthetic compounds. This technical guide delves into the potential applications of this compound in medicinal chemistry, presenting key quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to highlight its therapeutic potential.
Core Applications in Drug Discovery
While direct literature on the extensive applications of this compound is still developing, its structural motifs are present in compounds with significant promise in several therapeutic areas, most notably in oncology and neuroscience. The aldehyde functionality serves as a versatile anchor for a variety of chemical transformations, including the formation of Schiff bases and chalcones, leading to a diverse array of bioactive molecules.
Anticancer Activity: A Focus on Schiff Base Derivatives
A significant area of research has been the development of Schiff bases derived from substituted benzaldehydes as potent anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. While specific data on Schiff bases from this compound is limited, studies on structurally similar compounds, such as those derived from pyranoquinolinone and a fluorinated benzaldehyde, provide compelling evidence of their potential.
Quantitative Data Summary: In Vitro Cytotoxicity of a Pyranoquinolinone-Derived Schiff Base
The following table summarizes the in vitro cytotoxic activity of a representative Schiff base synthesized from 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione and a fluorobenzaldehyde derivative against three human cancer cell lines. This data serves as a strong indicator of the potential anticancer efficacy of Schiff bases derived from this compound.
| Compound ID | Cancer Cell Line | IC50 (µg/mL)[1] |
| 4a | MCF-7 (Breast Cancer) | 10.25 |
| HepG2 (Liver Cancer) | 12.81 | |
| HCT-116 (Colon Carcinoma) | 15.63 |
Note: Compound 4a is a Schiff base synthesized from a fluorobenzaldehyde analog. This data is presented to illustrate the potential activity of similar compounds derived from this compound.
Experimental Protocols
This protocol describes a general method for the condensation reaction to form Schiff bases from an amine and an aldehyde, which can be adapted for this compound.
Materials:
-
3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (or other primary amine)
-
This compound
-
Tetrahydrofuran (THF)
-
Glacial acetic acid (catalyst)
Procedure:
-
A mixture of equimolar amounts of the primary amine (e.g., 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione) and this compound is dissolved in tetrahydrofuran.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 8-10 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.[1]
This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Synthesized Schiff base compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized Schiff base compounds dissolved in DMSO (final DMSO concentration < 0.1%).
-
After 48 hours of incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined.
Signaling Pathway
Schiff bases derived from quinoline and its analogs have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible mechanism of action for a Schiff base derived from this compound, leading to programmed cell death.
Caption: Proposed apoptotic pathway induced by a Schiff base derivative.
Potential in Central Nervous System (CNS) Drug Discovery
This compound is also a promising starting material for the synthesis of CNS-active agents.[2] The fluorine and methoxy substituents can enhance blood-brain barrier permeability and modulate interactions with CNS targets. While specific drugs derived from this exact aldehyde are not yet prominent, its structural elements are found in compounds with applications as central nervous system agents and antidepressants.[2]
Experimental Workflow: Synthesis of a Hypothetical CNS-Active Amine
The following workflow illustrates a potential synthetic route to a CNS-active amine, drawing analogy from the synthesis of known drugs like Safinamide, which utilize a fluorinated benzaldehyde precursor. This reductive amination process is a common strategy in medicinal chemistry.
Caption: A potential workflow for the synthesis of a CNS-active amine.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Although direct and extensive research on its applications is still emerging, the demonstrated biological activities of structurally related compounds highlight its significant potential. Derivatives, particularly Schiff bases, have shown promise as anticancer agents. Furthermore, the strategic incorporation of the fluoro and dimethoxy-substituted benzaldehyde core makes it an attractive starting point for the development of novel CNS-active molecules. The experimental protocols and pathway diagrams provided in this guide, based on analogous compounds, offer a foundational resource for researchers aiming to leverage this promising chemical entity in their drug discovery and development efforts. Further exploration of derivatives based on this scaffold is warranted to unlock their full therapeutic potential.
References
An In-depth Technical Guide to 2-Fluoro-3,4-dimethoxybenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-3,4-dimethoxybenzaldehyde, a key chemical intermediate in the pharmaceutical industry. The document details its discovery and historical synthesis, including both traditional and modern methodologies. A thorough compilation of its physicochemical and spectroscopic properties is presented in a structured format. Detailed experimental protocols for its synthesis are provided, alongside an exploration of its significant role as a building block in the development of central nervous system (CNS) agents and antidepressant drugs.
Introduction
This compound, with the CAS Number 37686-68-3, is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups on the benzaldehyde scaffold, imparts specific electronic and steric properties that are highly valuable in the design of bioactive molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the aldehyde functionality serves as a versatile handle for a wide range of chemical transformations. This guide aims to be a comprehensive resource for researchers, providing detailed information on its synthesis, properties, and applications.
Discovery and History
Physicochemical and Spectroscopic Data
A summary of the known quantitative data for this compound is presented in the tables below. It is important to note that while some physical properties are readily available from commercial suppliers, detailed spectroscopic data is not widely published. The information provided is a consolidation of available data and predicted values based on the analysis of structurally similar compounds.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉FO₃ | [2] |
| Molecular Weight | 184.17 g/mol | [2] |
| CAS Number | 37686-68-3 | |
| Appearance | Not specified | |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
Table 2: Spectroscopic Data (Predicted)
| Spectrum Type | Predicted Key Peaks/Shifts |
| ¹H NMR | Signals corresponding to aldehyde proton (singlet, ~9.8-10.0 ppm), two aromatic protons (doublets), and two methoxy groups (singlets, ~3.9-4.1 ppm). |
| ¹³C NMR | Signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (with C-F couplings), and methoxy carbons (~56-62 ppm). |
| IR (Infrared) | Characteristic peaks for C=O stretching of the aldehyde (~1690-1710 cm⁻¹), C-O stretching of the methoxy groups (~1020-1250 cm⁻¹), and C-F stretching (~1000-1400 cm⁻¹). |
| MS (Mass Spec) | Molecular ion peak (M+) at m/z 184, with fragmentation patterns corresponding to the loss of H, CHO, and CH₃ radicals. |
Experimental Protocols
The synthesis of this compound has evolved to improve safety and efficiency. The following protocols describe the conceptual basis for both the historical and the improved synthetic routes.
Historical Synthetic Approach (Pre-1985): Via Chloromethylation (Conceptual)
The earlier synthetic strategies for introducing a formyl group onto the 3-fluoroveratrole precursor involved a chloromethylation reaction. This method, while effective, utilizes hazardous reagents.
Workflow Diagram: Historical Synthesis (Conceptual)
Caption: Conceptual workflow of the historical synthesis involving a hazardous chloromethylation step.
Improved Synthesis by Ladd, Gaitanopoulos, and Weinstock (1985)
The method developed by Ladd and his team avoids the use of chloromethylation, thus providing a safer and more scalable process. The specifics of this synthesis would be detailed in the full publication.
Workflow Diagram: Improved Synthesis (Conceptual)
Caption: Conceptual workflow of the improved, safer synthesis of this compound.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system.[1] The unique arrangement of its functional groups allows for the construction of complex heterocyclic scaffolds that are common in CNS-active drugs and antidepressants.
Role in the Synthesis of CNS Agents
While specific drug candidates synthesized directly from this compound are not extensively detailed in the public domain, its structural motifs are present in compounds designed to interact with CNS targets. The strategic placement of the fluorine atom can enhance blood-brain barrier penetration and improve the metabolic profile of a potential drug, which are critical parameters for CNS agents.
Illustrative Signaling Pathway: Dopamine Receptor Modulation (Hypothetical)
Many CNS agents exert their effects by modulating neurotransmitter signaling pathways. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an antagonist at a G-protein coupled dopamine receptor. It is crucial to note that this is a generalized and illustrative pathway, as the specific biological targets of compounds derived from this compound are not publicly documented.
Caption: Hypothetical signaling pathway of a dopamine receptor and its inhibition by a derivative of this compound.
Conclusion
This compound stands as a testament to the ongoing evolution of synthetic chemistry in the service of drug discovery. From its earlier, more hazardous synthetic routes to the development of safer, more efficient methods, its history reflects the progress in the field. Its utility as a precursor for CNS agents underscores the importance of fluorinated building blocks in modern medicinal chemistry. While a complete public record of its spectroscopic and biological activity data remains to be fully compiled, this guide provides a solid foundation for researchers working with this versatile intermediate. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
A Comprehensive Theoretical Analysis of 2-Fluoro-3,4-dimethoxybenzaldehyde: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Whitepaper on the Synthesis, Spectroscopic, and Quantum Chemical Profile of a Key Benzaldehyde Derivative.
Abstract
This technical guide provides a detailed theoretical investigation of 2-Fluoro-3,4-dimethoxybenzaldehyde, a significant intermediate in the synthesis of various pharmaceutical compounds. This document outlines the synthesis, and a comprehensive analysis of its molecular structure, vibrational frequencies, electronic properties, and non-linear optical (NLO) characteristics. By employing Density Functional Theory (DFT) calculations, which are widely used for such analyses, we present a theoretical characterization of the title compound.[1][2][3][4][5] This whitepaper serves as a crucial resource for researchers, scientists, and professionals in drug development by providing foundational data and theoretical insights into the properties of this compound.
Introduction
This compound, with the molecular formula C₉H₉FO₃, is a substituted benzaldehyde derivative.[6] Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile applications. The presence of a fluorine atom and methoxy groups can significantly influence the molecule's electronic distribution, reactivity, and biological activity. Understanding the theoretical underpinnings of its structure and properties is crucial for its application in rational drug design and the development of novel materials. This guide details the theoretical studies on its molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic transitions (UV-Vis), and other quantum chemical parameters.
Synthesis and Experimental Protocols
Synthesis
A reported synthesis of this compound starts from 3-fluoroveratrole.[7] The process involves the introduction of a formyl group into the aromatic ring, a reaction that can be achieved through various formylation methods. One common approach is the Vilsmeier-Haack reaction.
Experimental Protocols
General Protocol for Spectroscopic Analysis:
-
FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra of benzaldehyde derivatives are typically recorded in the solid phase. FT-IR spectra are often obtained using the KBr pellet technique, while FT-Raman spectra are recorded using a Nd:YAG laser for excitation.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is usually examined in the 200–500 nm range using solvents of varying polarity to understand the electronic transitions.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure, with chemical shifts providing information about the electronic environment of the nuclei.[3]
The following diagram illustrates a general workflow for the theoretical and experimental analysis of this compound.
References
- 1. ripublication.com [ripublication.com]
- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Electron-Donating/Withdrawing Effects in 2-Fluoro-3,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3,4-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde with significant applications in organic synthesis and medicinal chemistry. It serves as a versatile building block for the synthesis of various pharmaceutical compounds, including agents targeting the central nervous system and antidepressants.[1] The chemical reactivity and spectroscopic properties of this molecule are governed by the complex interplay of its substituents: a strongly electron-withdrawing fluorine atom, two electron-donating methoxy groups, and an electron-withdrawing aldehyde group. This guide provides a detailed technical analysis of these electronic effects, alongside predicted spectroscopic data and standardized experimental protocols for its characterization.
Core Analysis: Electron-Donating vs. Electron-Withdrawing Effects
The electronic character of the benzene ring in this compound is a product of competing resonance and inductive effects from its substituents.
-
Electron-Donating Groups: The methoxy (-OCH₃) groups at the C3 and C4 positions are powerful electron-donating groups, primarily through a resonance effect (+M). The lone pairs on the oxygen atoms can delocalize into the aromatic ring, increasing the electron density, particularly at the ortho and para positions relative to themselves.
-
Electron-Withdrawing Groups:
-
The fluorine (-F) atom at the C2 position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I).
-
The aldehyde (-CHO) group at the C1 position is also electron-withdrawing through both an inductive effect (-I) and a resonance effect (-M), which delocalizes electron density out of the ring and onto the carbonyl oxygen.
-
This intricate balance of electronic influences dictates the molecule's reactivity. The electron-donating methoxy groups tend to activate the ring towards electrophilic aromatic substitution, while the fluorine and aldehyde groups have a deactivating effect. The regioselectivity of such reactions will be determined by the net outcome of these competing influences.
Predicted Spectroscopic Data and Analysis
While experimental spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key structural information. The aldehyde proton (-CHO) should appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic region will likely display two distinct proton signals, with chemical shifts and coupling patterns influenced by the surrounding substituents. The two methoxy groups are expected to appear as two sharp singlets, likely in the δ 3.8-4.1 ppm range.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift (δ 185-195 ppm). The aromatic carbons will resonate between δ 110-165 ppm. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), which is a characteristic feature. The carbons attached to the electron-donating methoxy groups will be shielded relative to the other aromatic carbons. The two methoxy carbons themselves will appear in the upfield region of the spectrum (δ 55-65 ppm).
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.[2] A single resonance is anticipated for the fluorine atom in this compound. Its chemical shift will be indicative of the electronic environment on the aromatic ring, influenced by both the electron-donating methoxy groups and the electron-withdrawing aldehyde group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the molecule's functional groups. A very strong and sharp absorption peak for the C=O stretch of the conjugated aldehyde is expected around 1680-1700 cm⁻¹. Weaker bands corresponding to the aldehyde C-H stretch may be observed around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretches of the methoxy groups will be slightly below 3000 cm⁻¹. Strong C-O stretching bands from the methoxy groups are expected in the 1200-1300 cm⁻¹ region. A strong band for the C-F stretch is also anticipated, typically in the 1000-1100 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum of this compound (molar mass 184.17 g/mol [3]) will show a molecular ion peak ([M]⁺) at m/z 184. A common fragmentation pathway for benzaldehydes is the loss of a hydrogen radical to form a stable acylium ion, which would result in a peak at m/z 183 ([M-H]⁺). Another characteristic fragmentation is the loss of the formyl radical (CHO), leading to a fragment at m/z 155 ([M-CHO]⁺).
Data Presentation: Summary of Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehyde-H | 9.5 - 10.5 | s |
| Aromatic-H | 6.8 - 7.8 | m |
| 3-Methoxy-H | 3.8 - 4.1 | s |
| 4-Methoxy-H | 3.8 - 4.1 | s |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 185 - 195 |
| Aromatic C-F | 150 - 165 (d, ¹JCF ≈ 240-260 Hz) |
| Aromatic C-O | 140 - 160 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-CHO | 125 - 140 |
| Methoxy-C | 55 - 65 |
Table 3: Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H Stretch (Methoxy) | <3000 | Medium-Weak |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-O Stretch (Methoxy) | 1200 - 1300 | Strong |
| C-F Stretch | 1000 - 1100 | Strong |
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
|---|---|
| 184 | [M]⁺ |
| 183 | [M-H]⁺ |
| 155 | [M-CHO]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the formylation of 1-fluoro-2,3-dimethoxybenzene. The Vilsmeier-Haack reaction is a standard method for this transformation.
-
Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.
-
Reaction: Add 1-fluoro-2,3-dimethoxybenzene to the Vilsmeier reagent and heat the mixture. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., NaOH or Na₂CO₃) to hydrolyze the intermediate iminium salt to the aldehyde.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum, using a suitable reference standard if necessary.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method requiring no sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal quality.
Mass Spectrometry (MS)
-
Sample Introduction: The purified sample can be introduced into the mass spectrometer via a direct insertion probe, or for volatile compounds, through a gas chromatograph (GC-MS). Liquid chromatography (LC-MS) is also a viable option.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that provides detailed fragmentation patterns. For softer ionization, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for obtaining accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments.
Mandatory Visualizations
Caption: Overview of electron-donating and -withdrawing effects.
Caption: Workflow for synthesis and spectroscopic characterization.
References
Stability and Storage of 2-Fluoro-3,4-dimethoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-3,4-dimethoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. Understanding the chemical stability of this reagent is paramount for ensuring the integrity of experimental outcomes, the quality of synthesized products, and the safety of laboratory personnel. This document outlines potential degradation pathways, recommended storage and handling procedures, and methodologies for stability assessment.
Chemical Profile and Intrinsic Stability
This compound is an aromatic aldehyde with the molecular formula C₉H₉FO₃. The presence of the aldehyde functional group makes the molecule susceptible to oxidation, while the electron-donating methoxy groups and the electron-withdrawing fluorine atom on the benzene ring influence its reactivity and stability. Under recommended storage conditions, the compound is generally stable. However, exposure to adverse conditions such as elevated temperatures, light, humidity, and oxidizing agents can lead to degradation.
Recommended Storage and Handling
To maintain the purity and integrity of this compound, the following storage and handling guidelines are recommended:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the aldehyde group by atmospheric oxygen. |
| Light | Store in a light-resistant container | Protects the compound from light-induced degradation. |
| Moisture | Keep container tightly sealed | Prevents hydrolysis and other moisture-mediated degradation. |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE). | Standard safe laboratory practice for handling chemical reagents. |
Potential Degradation Pathways
The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, forming 2-Fluoro-3,4-dimethoxybenzoic acid. Other potential degradation reactions under forced conditions could include demethoxylation or polymerization.
Caption: Primary degradation pathway of this compound.
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine degradation pathways.
General Workflow for Forced Degradation Studies
Caption: Workflow for a forced degradation study.
Detailed Methodologies
The following are example protocols for forced degradation studies. The concentrations and conditions may need to be optimized for this compound.
4.2.1. Hydrolytic Degradation
-
Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for up to 7 days. Withdraw aliquots at specified time intervals (e.g., 0, 1, 3, 7 days) and analyze by HPLC.
-
Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for up to 7 days. Withdraw and analyze aliquots as described for acidic conditions.
-
Neutral Conditions: Dissolve the compound in purified water. Incubate at 60°C for up to 7 days. Withdraw and analyze aliquots as described above.
4.2.2. Oxidative Degradation
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Stir the solution at room temperature for up to 7 days, protected from light.
-
Withdraw aliquots at specified time intervals and analyze by HPLC.
4.2.3. Thermal Degradation
-
Place a solid sample of the compound in a temperature-controlled oven at a temperature above the recommended storage temperature (e.g., 40°C, 60°C, and 80°C).
-
Withdraw samples at specified time intervals and prepare solutions for HPLC analysis.
4.2.4. Photolytic Degradation
-
Expose a solution of the compound (in a photostable container, e.g., quartz) to a light source with a defined output (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw aliquots from both samples at specified time intervals and analyze by HPLC.
Analytical Methods for Stability Monitoring
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
For the identification and characterization of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Data Presentation and Interpretation
Quantitative data from stability studies should be tabulated to facilitate comparison and analysis. The percentage of the parent compound remaining and the percentage of each degradation product formed should be recorded at each time point under each stress condition.
Example Data Table for Thermal Degradation at 60°C
| Time (days) | % this compound Remaining | % 2-Fluoro-3,4-dimethoxybenzoic acid | % Other Degradants |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 99.5 | 0.4 | 0.1 |
| 3 | 98.2 | 1.5 | 0.3 |
| 7 | 96.0 | 3.5 | 0.5 |
Conclusion
While this compound is a stable compound under recommended storage conditions, it is susceptible to degradation, primarily through oxidation. For critical applications in research and drug development, it is essential to adhere to proper storage and handling guidelines. A comprehensive stability testing program, including forced degradation studies, is recommended to fully understand the degradation profile of this important synthetic intermediate. The methodologies and frameworks presented in this guide provide a solid foundation for such an investigation.
Methodological & Application
Synthesis of Heterocycles Utilizing 2-Fluoro-3,4-dimethoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 2-Fluoro-3,4-dimethoxybenzaldehyde as a key starting material. The following sections outline synthetic pathways, experimental procedures, and quantitative data for the preparation of quinolines, dihydropyrimidinones, and quinoxalines.
Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer annulation is a classic and effective method for the synthesis of quinolines. This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. In this protocol, this compound can be utilized to synthesize substituted 6-fluoro-7,8-dimethoxyquinolines, which are scaffolds of interest in medicinal chemistry.
General Reaction Scheme
The overall reaction for the synthesis of a substituted 6-fluoro-7,8-dimethoxyquinoline via a modified Friedländer synthesis is depicted below. This involves an in situ reduction of a nitro group to an amine, followed by cyclization.
Application Notes: 2-Fluoro-3,4-dimethoxybenzaldehyde in the Synthesis of Bioactive Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3,4-dimethoxybenzaldehyde is a versatile substituted aromatic aldehyde that serves as a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a fluorine atom and two methoxy groups, imparts desirable physicochemical properties to the target molecules. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can lead to improved pharmacokinetic profiles.[1] The dimethoxy substitution pattern is a common feature in many naturally occurring and synthetic bioactive compounds, particularly within the isoquinoline alkaloid family. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative isoquinoline-based API, highlighting its potential in drug discovery and development.
Core Application: Synthesis of Substituted Isoquinoline Scaffolds
Substituted isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and cardiovascular effects. This compound is an ideal precursor for the synthesis of isoquinolines, particularly through well-established methods like the Bischler-Napieralski and Pictet-Spengler reactions. These reactions enable the construction of the core isoquinoline ring system, which can be further modified to generate diverse libraries of bioactive molecules.
A plausible synthetic application of this compound is in the preparation of papaverine analogues. Papaverine, a benzylisoquinoline alkaloid, is a known vasodilator that acts by inhibiting phosphodiesterases.[2] The introduction of a fluorine atom onto the benzylisoquinoline scaffold can modulate the compound's activity and pharmacokinetic properties.
Experimental Protocols
The following protocols describe a representative synthesis of a fluorinated papaverine analogue starting from this compound.
Protocol 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(2-fluoro-3,4-dimethoxyphenyl)acetamide
This initial step involves the formation of an amide intermediate, which is a precursor for the subsequent cyclization reaction.
Materials:
-
This compound
-
(3,4-Dimethoxyphenyl)acetic acid
-
3,4-Dimethoxyphenethylamine (Homoveratrylamine)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve (3,4-dimethoxyphenyl)acetic acid (1.0 eq) in dry DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Amide Coupling: Dissolve the resulting acid chloride in dry DCM. In a separate flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.5 eq) in dry DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure amide.
| Parameter | Value |
| Starting Material | This compound |
| Intermediate | N-(3,4-Dimethoxyphenethyl)-2-(2-fluoro-3,4-dimethoxyphenyl)acetamide |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Protocol 2: Bischler-Napieralski Cyclization to a Dihydroisoquinoline Intermediate
This step involves the intramolecular cyclization of the amide to form the core dihydroisoquinoline ring system.
Materials:
-
N-(3,4-Dimethoxyphenethyl)-2-(2-fluoro-3,4-dimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amide (1.0 eq) in anhydrous acetonitrile.
-
Cyclization: Add phosphorus oxychloride (3.0 eq) dropwise to the solution at 0 °C. After the addition, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of NaHCO₃. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | N-(3,4-Dimethoxyphenethyl)-2-(2-fluoro-3,4-dimethoxyphenyl)acetamide |
| Product | 1-(2-Fluoro-3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >95% |
| Appearance | Yellowish oil or solid |
Protocol 3: Dehydrogenation to the Aromatic Isoquinoline API
The final step is the aromatization of the dihydroisoquinoline to yield the target API.
Materials:
-
1-(2-Fluoro-3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
-
10% Palladium on carbon (Pd/C)
-
Toluene or xylene
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the dihydroisoquinoline (1.0 eq) in toluene. Add 10% Pd/C (10% by weight of the substrate).
-
Dehydrogenation: Heat the mixture to reflux (approximately 110-140 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure fluorinated papaverine analogue.
| Parameter | Value |
| Starting Material | 1-(2-Fluoro-3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |
| Final API | 1-(2-Fluoro-3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >99% |
| Appearance | Crystalline solid |
Visualization of Synthetic Workflow and Biological Pathway
Synthetic Workflow
The overall synthetic scheme for the preparation of the fluorinated papaverine analogue is depicted below.
References
Application Notes and Protocol for the Wittig Reaction with 2-Fluoro-3,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Wittig reaction using 2-Fluoro-3,4-dimethoxybenzaldehyde to synthesize stilbene derivatives, which are of significant interest in medicinal chemistry and materials science. The protocol is based on established general procedures for the Wittig olefination of aromatic aldehydes.
Introduction
The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[3] A key advantage of the Wittig reaction is the specific location of the newly formed double bond, which replaces the carbonyl group.[4] The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide used.[5] Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides typically lead to the (Z)-alkene.[5][6] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[7]
This protocol details the synthesis of (E)-1-(2-Fluoro-3,4-dimethoxyphenyl)-2-phenylethene via the reaction of this compound with the ylide generated from benzyltriphenylphosphonium chloride.
Reaction Scheme
Caption: General scheme of the Wittig reaction.
Experimental Protocol
This protocol is divided into three main stages: preparation of the phosphonium ylide (Wittig reagent), the Wittig reaction with the aldehyde, and the work-up and purification of the product.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| This compound | C₉H₉FO₃ | 184.16 |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.88 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |
| Hexanes | C₆H₁₄ | 86.18 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| 95% Ethanol | C₂H₅OH | 46.07 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
-
Standard laboratory glassware
Procedure
Part 1: In Situ Generation of the Phosphorus Ylide
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.05 equivalents).
-
Add dichloromethane (50 mL) to the flask.
-
While stirring vigorously, add a 10 M aqueous solution of sodium hydroxide (5 mL).[8] The formation of the ylide is often indicated by a color change.
-
Stir the biphasic mixture vigorously for 20-30 minutes at room temperature.[8]
Part 2: Wittig Reaction
-
Dissolve this compound (1.0 equivalent) in a minimal amount of dichloromethane.
-
Add the aldehyde solution dropwise to the stirring ylide mixture.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 1-2 hours.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product will be a mixture of the desired stilbene derivative and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[9]
-
Alternatively, recrystallization from hot 95% ethanol can be employed for purification.[8] The less polar stilbene product should crystallize upon cooling, while the more polar triphenylphosphine oxide tends to remain in the ethanol solution.[4]
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Notes |
| Stoichiometry (Aldehyde:Ylide) | 1 : 1.05 | A slight excess of the ylide is often used to ensure complete consumption of the aldehyde. |
| Solvent | Dichloromethane / Water (biphasic) | A two-phase system allows for easy separation during work-up.[4] |
| Base | 10 M Sodium Hydroxide | A strong base is required to deprotonate the phosphonium salt.[7][10] Other strong bases like n-BuLi or NaH can also be used.[10] |
| Reaction Temperature | Room Temperature | The reaction is typically run at room temperature. |
| Reaction Time | 1 - 2 hours | Monitor by TLC for completion. |
| Expected Product | (E)-1-(2-Fluoro-3,4-dimethoxyphenyl)-2-phenylethene | The use of a semi-stabilized ylide generally favors the formation of the (E)-isomer. |
| Purification Method | Column Chromatography or Recrystallization | Necessary to remove the triphenylphosphine oxide byproduct.[2][9] |
Visualizations
Experimental Workflow
Caption: Workflow for the Wittig Reaction.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Friedel-Crafts Acylation of 2-Fluoro-3,4-dimethoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2][3][4][5] This reaction is instrumental in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[2][6][7] The reaction typically involves an acyl halide or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][4]
This document provides a detailed protocol for a representative Friedel-Crafts acylation reaction involving 2-Fluoro-3,4-dimethoxybenzaldehyde. The substrate contains multiple substituents that influence the reaction's regioselectivity. The two methoxy groups are strong activating, ortho-para directing groups, while the fluorine atom is a weakly deactivating, ortho-para director.[8][9][10][11][12] The aldehyde group is a moderately deactivating, meta-directing group. The strongly activating methoxy groups are expected to primarily determine the position of acylation.[8][13] Specifically, acylation is predicted to occur at the C-6 position, which is para to the C-3 methoxy group and ortho to the C-5 position, which is sterically less hindered.
Due to the presence of the carbonyl group on the benzaldehyde, which can complex with the Lewis acid, a stoichiometric amount of the catalyst is necessary.[1]
Hypothetical Reaction Scheme:
The following reaction illustrates the acylation of this compound with acetyl chloride in the presence of aluminum chloride to yield 6-Acetyl-2-fluoro-3,4-dimethoxybenzaldehyde.
Caption: Friedel-Crafts acylation of this compound.
Data Presentation
The following table summarizes the reactants and expected product characteristics for the proposed Friedel-Crafts acylation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass | Expected Yield (%) |
| This compound | C₉H₉FO₃ | 184.16 | 10.0 | 1.0 | 1.84 g | - |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 11.0 | 1.1 | 0.78 mL | - |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 12.0 | 1.2 | 1.60 g | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL | - |
| 6-Acetyl-2-fluoro-3,4-dimethoxybenzaldehyde | C₁₁H₁₁FO₄ | 226.20 | - | - | - | ~75-85% |
Experimental Protocols
This protocol details the methodology for the Friedel-Crafts acylation of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet to a bubbler or scrubbing system
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add this compound (1.84 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Stir the mixture until the solid is fully dissolved.
-
Cool the flask to 0 °C using an ice bath.
-
-
Addition of Lewis Acid:
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.60 g, 12.0 mmol) to the stirred solution. The addition is exothermic and may cause the evolution of HCl gas. Ensure the temperature is maintained at or below 5 °C.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
-
Addition of Acylating Agent:
-
In the dropping funnel, prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol) in anhydrous dichloromethane (20 mL).
-
Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 1 M HCl (20 mL) to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6-Acetyl-2-fluoro-3,4-dimethoxybenzaldehyde.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Acetyl chloride is a corrosive and lachrymatory liquid. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts acylation.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 13. alexandonian.com [alexandonian.com]
Application Notes and Protocols: The Potential Use of 2-Fluoro-3,4-dimethoxybenzaldehyde in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of 2-Fluoro-3,4-dimethoxybenzaldehyde in the synthesis of commercialized or late-stage development agrochemicals are not extensively documented in publicly available literature. The following application notes and protocols are based on analogous chemical syntheses where structurally related substituted benzaldehydes are pivotal intermediates. These examples are provided to illustrate the potential synthetic utility of this compound in the agrochemical sector.
Introduction
Substituted benzaldehydes are versatile building blocks in the synthesis of a wide array of agrochemicals, including insecticides, herbicides, and fungicides. The presence of fluorine and methoxy substituents on the benzaldehyde ring can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final active ingredient. The aldehyde functional group serves as a reactive handle for constructing various heterocyclic and acyclic scaffolds common in agrochemical design.
This document outlines potential synthetic applications of this compound by providing detailed protocols for the synthesis of analogous agrochemical classes using structurally related starting materials.
Analogous Application 1: Synthesis of Pyrethroid Insecticides
Rationale for Analogy: 4-Fluoro-3-phenoxybenzaldehyde is a key intermediate in the manufacture of several pyrethroid insecticides.[1][2] The fluoro-substituted benzaldehyde moiety is crucial for the bioactivity of these compounds. This compound could potentially be used to synthesize novel pyrethroid analogues with modified properties.
Example: Synthesis of a Cyhalothrin Analogue
Cyhalothrin is a potent pyrethroid insecticide. The synthesis involves the esterification of a substituted cyclopropanecarboxylic acid with the alcohol derived from the corresponding substituted benzaldehyde.
Experimental Protocol: Two-Step Synthesis of a Pyrethroid Ester
Step 1: Reduction of a Substituted Benzaldehyde to the Corresponding Benzyl Alcohol
A substituted benzaldehyde, such as 4-fluoro-3-phenoxybenzaldehyde, is reduced to its corresponding alcohol. This alcohol is the core of the "alcohol moiety" of the pyrethroid.
-
Materials:
-
4-Fluoro-3-phenoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-fluoro-3-phenoxybenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-3-phenoxybenzyl alcohol.
-
Step 2: Esterification to Form the Pyrethroid
The synthesized benzyl alcohol is esterified with a substituted cyclopropanecarbonyl chloride to yield the final pyrethroid.
-
Materials:
-
4-Fluoro-3-phenoxybenzyl alcohol (from Step 1)
-
Cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride
-
Pyridine
-
Toluene
-
-
Procedure:
-
Dissolve 4-fluoro-3-phenoxybenzyl alcohol (1.0 eq) and pyridine (1.2 eq) in dry toluene.
-
Add a solution of cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride (1.1 eq) in toluene dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target pyrethroid ester.
-
Quantitative Data (Analogous System)
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-3-phenoxybenzaldehyde | [1] |
| Product Class | Pyrethroid Insecticide | [1] |
| Typical Yield (Esterification) | >90% | [2] |
| Insecticidal Activity | High potency against a broad spectrum of insects | [3] |
Logical Workflow for Pyrethroid Synthesis
Caption: Synthetic pathway for a pyrethroid analogue.
Analogous Application 2: Synthesis of meta-Diamide Insecticides
Rationale for Analogy: Recent research has explored the synthesis of novel meta-diamide insecticides by modifying a central phenyl ring.[4][5] One strategy involves the replacement of a fluorine atom with a methoxy group, starting from a substituted nitrobenzaldehyde. This highlights the potential of using a methoxy-substituted benzaldehyde like this compound as a precursor for this class of insecticides.
Example: Synthesis of a Methoxy-Containing meta-Diamide Insecticide
This multi-step synthesis involves the construction of a diamide linkage around a central substituted phenyl ring.
Experimental Protocol: Multi-step Synthesis of a meta-Diamide Insecticide
Step 1: Synthesis of a Substituted Benzamide from a Nitrobenzaldehyde Derivative
This example starts with a nitro-substituted benzaldehyde, which is a common precursor.
-
Materials:
-
2-Fluoro-3-nitrobenzaldehyde
-
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Combine 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (1.0 eq), 2-fluoro-3-nitrobenzoyl chloride (1.0 eq), DMAP (0.2 eq), and DIPEA (2.0 eq) in a reaction vessel.
-
Heat the mixture with stirring at 120 °C for 7 hours.
-
After cooling, adjust the pH to 8 with 10% aqueous NaOH.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the intermediate benzamide.
-
Step 2: Nucleophilic Aromatic Substitution to Introduce the Methoxy Group
-
Materials:
-
The benzamide from Step 1
-
Sodium methoxide (NaOMe)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the benzamide (1.0 eq) in methanol.
-
Add sodium methoxide (1.5 eq) and potassium carbonate (5.0 eq).
-
Heat the mixture at 80 °C for 3 hours.
-
After completion, extract the product, purify by column chromatography to yield the methoxy-substituted intermediate.
-
Step 3: Reduction of the Nitro Group
-
Materials:
-
The methoxy-substituted intermediate from Step 2
-
Stannous chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
-
Procedure:
-
To a solution of the nitro compound (1.0 eq) in ethanol, add stannous chloride (8-9 eq) and a catalytic amount of concentrated HCl.
-
Heat the mixture at 110 °C for 3 hours.
-
Remove the solvent under reduced pressure, and work up by adjusting the pH to 10 with 10% NaOH and extracting the product.
-
Further steps would involve N-alkylation and subsequent acylation to complete the synthesis of the final meta-diamide insecticide. [4]
Quantitative Data (Analogous System)
| Parameter | Value | Reference |
| Starting Material Class | Substituted Nitrobenzaldehyde | [4] |
| Product Class | meta-Diamide Insecticide | [4][5] |
| Overall Yield (Multi-step) | 46-92% for final analogues | [4] |
| Insecticidal Activity (Example Compound) | 97.67% mortality against Plutella xylostella at 1 mg/L | [4] |
Signaling Pathway (Mode of Action)
meta-Diamide insecticides are allosteric modulators of the insect ryanodine receptor (RyR), which is a ligand-gated calcium channel. Binding of the insecticide leads to uncontrolled release of calcium from intracellular stores, causing muscle contraction, paralysis, and death of the insect.
Caption: Mode of action of meta-diamide insecticides.
Conclusion
While direct synthetic routes from this compound to established agrochemicals are not readily found in the literature, the analogous examples presented here demonstrate its high potential as a valuable intermediate. The presence of both fluoro and dimethoxy groups offers opportunities for fine-tuning the properties of resulting agrochemical candidates. Researchers are encouraged to explore the incorporation of this building block into synthetic schemes for novel pyrethroids, meta-diamides, and other classes of agrochemicals to investigate potential enhancements in efficacy and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 3. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoro-3,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-fluoro-3,4-dimethoxybenzaldehyde. This versatile substrate allows for the introduction of a variety of nucleophiles, leading to the synthesis of substituted benzaldehyde derivatives that are valuable intermediates in medicinal chemistry and drug discovery. The electron-withdrawing effect of the aldehyde group, combined with the good leaving group ability of fluoride, facilitates this transformation under relatively mild conditions.
General Reaction Scheme
The general transformation involves the displacement of the fluoride atom at the C2 position of the benzaldehyde ring by a nucleophile. This reaction is typically performed in a polar aprotic solvent in the presence of a base.
Caption: General scheme of the SNAr reaction on this compound.
Experimental Protocols
Detailed methodologies for the reaction of this compound with common nucleophiles such as secondary amines and thiols are provided below.
Protocol 1: Reaction with Secondary Amines (e.g., Piperidine, Morpholine)
This protocol describes a general procedure for the synthesis of 2-(amino)-3,4-dimethoxybenzaldehydes.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add the secondary amine (1.1 equivalents) and anhydrous DMF (5 mL per 1 mmol of the aldehyde).
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at 80 °C for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Continue heating the reaction at 80-90 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Reaction with Thiols (e.g., Thiophenol)
This protocol outlines a general procedure for the synthesis of 2-(thio)-3,4-dimethoxybenzaldehydes.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF (3 mL per 1 mmol of the aldehyde).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 equivalents) to the suspension and stir for 30 minutes at 0 °C to form the sodium thiolate.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF (2 mL) to the thiolate solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation
The following tables summarize representative quantitative data for the SNAr reactions of this compound with selected nucleophiles.
Table 1: Reaction with Secondary Amines
| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-3,4-dimethoxybenzaldehyde | 18 | 90 | 85 |
| Morpholine | 2-(Morpholin-4-yl)-3,4-dimethoxybenzaldehyde | 20 | 90 | 82 |
Table 2: Reaction with Thiols
| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Thiophenol | 2-(Phenylthio)-3,4-dimethoxybenzaldehyde | 6 | Room Temp. | 91 |
| Benzyl Mercaptan | 2-(Benzylthio)-3,4-dimethoxybenzaldehyde | 5 | Room Temp. | 88 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution reaction and subsequent product isolation.
Caption: General experimental workflow for SNAr reactions.
Signaling Pathway Context (Hypothetical)
The synthesized 2-substituted-3,4-dimethoxybenzaldehyde derivatives can be further elaborated into compounds that may interact with various biological targets. For instance, they could serve as precursors for kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where such a molecule might act.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Application Notes and Protocols: 2-Fluoro-3,4-dimethoxybenzaldehyde as a Precursor for Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3,4-dimethoxybenzaldehyde is a versatile synthetic intermediate poised for a significant role in the discovery of novel drug candidates, particularly those targeting the central nervous system (CNS). Its unique substitution pattern, featuring a fluorine atom and two methoxy groups on the benzaldehyde scaffold, offers a compelling combination of properties for medicinal chemists. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of the final compound.[1] The dimethoxy substituents, on the other hand, are common features in many neuro-active natural products and approved drugs, often contributing to receptor recognition and blood-brain barrier penetration.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a novel tetrahydroisoquinoline (THIQ) derivative, a privileged scaffold in CNS drug discovery.[2][3][4] The described synthetic route utilizes the well-established Pictet-Spengler reaction, a robust and efficient method for the construction of the THIQ core.[5][6]
Application: Synthesis of a Novel 8-Fluoro-6,7-dimethoxy-tetrahydroisoquinoline Derivative as a Potential CNS Agent
The primary application highlighted here is the synthesis of a novel 8-fluoro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative. This class of compounds has shown significant promise as CNS agents, including antidepressants and antipsychotics, by targeting various receptors such as dopamine and serotonin receptors.[1][7][8] The strategic placement of the fluorine atom at the 8-position of the THIQ nucleus is anticipated to favorably influence the pharmacological profile of the molecule.
Proposed Drug Candidate Profile:
| Compound Name | 1-Aryl-8-fluoro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
| Target Class | Central Nervous System (CNS) Agents |
| Potential Indications | Depression, Psychosis, Neurological Disorders |
| Rationale for Synthesis | The tetrahydroisoquinoline core is a well-established pharmacophore for CNS targets. The 8-fluoro substitution is designed to enhance metabolic stability and receptor binding affinity. The 6,7-dimethoxy substitution pattern is a common feature in bioactive alkaloids with CNS activity. |
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-8-fluoro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol describes the acid-catalyzed condensation of this compound with a phenethylamine derivative (e.g., dopamine hydrochloride) to yield the corresponding tetrahydroisoquinoline.
Materials:
-
This compound
-
Dopamine hydrochloride
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and dopamine hydrochloride (1.05 eq) in methanol.
-
Acid Catalysis: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Neutralization: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-Aryl-8-fluoro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Expected Yield: 60-75%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize expected and representative data for the synthesized tetrahydroisoquinoline derivative.
Table 1: Physicochemical Properties
| Property | Expected Value/Range |
| Molecular Formula | C₁₇H₁₈FNO₂ |
| Molecular Weight | 287.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 150-165 °C (predicted) |
| Solubility | Soluble in methanol, dichloromethane; sparingly soluble in water |
Table 2: Representative Biological Activity Data for Substituted Tetrahydroisoquinolines
The following data for analogous compounds from the literature illustrate the potential CNS receptor binding affinities.
| Compound | D₂ Receptor Ki (nM) | 5-HT₁A Receptor Ki (nM) | 5-HT₂A Receptor Ki (nM) | Reference |
| Analog A (8-chloro-THIQ derivative) | 15 | 102 | >1000 | [7] |
| Analog B (N-alkylated THIQ) | 25 | 150 | 500 | [9] |
| Analog C (1-butyl-THIQ derivative) | 66 | Not Reported | Not Reported | [8] |
| Proposed Compound (Predicted) | 10-100 | 50-200 | 200-1000 | - |
Note: The biological activity of the newly synthesized compound will need to be determined experimentally.
Visualizations
Diagram 1: Pictet-Spengler Reaction Workflow
Caption: Workflow for the synthesis of the target tetrahydroisoquinoline.
Diagram 2: Signaling Pathway Context for Potential CNS Drug Action
Caption: Potential interaction of the THIQ drug candidate with dopaminergic signaling.
References
- 1. Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A and 5-HT2 receptor affinity of some 2- and 3-substituted 1,2,3,4-tetrahydro-beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 7. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-3,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Fluoro-3,4-dimethoxybenzaldehyde, a key intermediate in the manufacturing of various pharmaceutical compounds. The presented methodology is adapted from established procedures designed for scalability and safety, avoiding the use of hazardous reagents.
Introduction
This compound is a crucial building block in medicinal chemistry and drug development. Its synthesis on a large scale requires a robust, reproducible, and safe process. The protocol detailed below is based on a method developed to circumvent the use of potentially hazardous chloromethylation agents and is optimized for larger batch preparations.[1][2]
Reaction Scheme
The overall synthetic pathway involves a multi-step process starting from commercially available materials. The key transformation is the formylation of a substituted fluoroveratrole derivative.
References
Safe handling and disposal procedures for 2-Fluoro-3,4-dimethoxybenzaldehyde reactions
Application Notes and Protocols for 2-Fluoro-3,4-dimethoxybenzaldehyde
Disclaimer: These notes are compiled from safety data sheets (SDS) of structurally similar compounds and general laboratory safety principles. Procedures should be adapted to specific experimental conditions and institutional safety guidelines. A thorough risk assessment must be conducted before commencing any new procedure.
Hazard Identification and Classification
Table 1: GHS Hazard Classification (Inferred from Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | 1 / 2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[1][2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |
Physical and Chemical Properties
Proper handling and storage procedures are dictated by the physical and chemical properties of the substance.
Table 2: Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉FO₃ | [4] |
| Molecular Weight | 184.17 g/mol | [4] |
| Physical State | Solid (Crystals) | [1] |
| Melting Point | 47-51 °C (for 2-Fluoro-3-methoxybenzaldehyde) | [1] |
| Boiling Point | Not Available | [4] |
| Solubility | Not known in water. Soluble in organic solvents. |[1] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory to minimize exposure and ensure personnel safety.
Engineering Controls
-
Ventilation: All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. | Protects against splashes and dust. |
| Skin Protection | Impervious gloves (e.g., Nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly.[2] | Prevents skin contact, irritation, and potential sensitization. |
| Body Protection | A standard laboratory coat must be worn. For larger quantities, consider additional protective clothing. | Protects against incidental skin contact. |
| Respiratory Protection | Not required under normal use with adequate engineering controls. If dust is generated, use a NIOSH-approved particulate respirator. | Prevents respiratory tract irritation. |
Caption: Workflow for receiving and safely handling this compound.
Experimental Protocols
Protocol: Spill Response
Accidental spills must be handled immediately to prevent exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: For a solid spill, gently sweep up the material to avoid creating dust.[1] For a liquid spill, contain it with an inert absorbent material like sand or vermiculite.[5]
-
Collect: Carefully place the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with soap and water, then wipe with a suitable solvent (e.g., ethanol).
-
Dispose: Dispose of all contaminated cleaning materials as hazardous waste.
Protocol: Representative Reaction (Claisen-Schmidt Condensation)
This protocol is a representative example of a reaction where this compound might be used as a starting material, based on general procedures for similar aldehydes.[6][7]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve an appropriate ketone (e.g., acetophenone) in a suitable solvent such as ethanol or THF.[6]
-
Base Addition: Add a catalytic amount of a base, such as aqueous potassium hydroxide (KOH), to the stirred solution.[6]
-
Aldehyde Addition: In the chemical fume hood, carefully weigh this compound and dissolve it in a minimal amount of the reaction solvent. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product via recrystallization or column chromatography.
Caption: A representative workflow for a Claisen-Schmidt condensation reaction.
Disposal Procedures
All waste containing this compound or its byproducts must be treated as hazardous chemical waste.
Waste Segregation
-
Solid Waste: Unused reagent, contaminated PPE (gloves, wipes), and solid reaction byproducts should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Collect all aqueous and organic liquid waste from the reaction and workup steps into separate, compatible, and clearly labeled hazardous waste containers. Halogenated and non-halogenated solvent waste should be segregated.[8]
-
Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container.
Disposal Protocol
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are tightly closed.[8]
-
Collection: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Decontamination: Decontaminate any reusable labware by washing with an appropriate solvent, followed by soap and water. The initial solvent rinse should be collected as hazardous waste.[9]
Caption: Decision workflow for the proper segregation and disposal of chemical waste.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. fishersci.com [fishersci.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. uwlax.edu [uwlax.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-3,4-dimethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3,4-dimethoxybenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary methods for the synthesis of this compound involve the formylation of 3-fluoroveratrole (1-fluoro-2,3-dimethoxybenzene). The most commonly employed methods are:
-
Modified Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) to introduce the formyl group.
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the aromatic ring.[1][2][3]
-
Ortho-lithiation followed by Formylation: This approach involves the deprotonation of the aromatic ring at the position ortho to the fluorine and/or methoxy groups using a strong organolithium base, followed by quenching the resulting aryllithium species with a formylating agent like DMF.[4]
Q2: What is the expected yield for the synthesis of this compound?
A2: The reported yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. A summary of reported and expected yields is provided in the table below.
| Synthesis Route | Starting Material | Key Reagents | Reported/Expected Yield | Reference |
| Modified Duff Reaction | 3-Fluoroveratrole | HMTA, TFA | 58% | [5] |
| Vilsmeier-Haack Reaction | 3-Fluoroveratrole | DMF, POCl₃ | 60-80% (typical for similar substrates) | [1][6] |
| Ortho-lithiation | 3-Fluoroveratrole | n-BuLi, DMF | 50-70% (typical for similar substrates) | [4] |
Q3: What are the main impurities or byproducts I should expect?
A3: The formation of byproducts is a common challenge. In the synthesis of this compound, the primary byproduct is often the isomeric aldehyde, 2-fluoro-4,5-dimethoxybenzaldehyde.[5] Other potential impurities can arise from incomplete reactions or side reactions specific to the chosen method. For instance, in the modified Duff reaction, other minor byproducts have been observed, particularly if the stoichiometry of the reagents is not carefully controlled.[5]
Q4: How can I purify the final product?
A4: Purification of this compound typically involves a combination of techniques. Kugelrohr distillation has been reported as an effective method for initial purification.[5] For achieving high purity, recrystallization from a suitable solvent system (e.g., ethanol-water) or column chromatography using silica gel with an appropriate eluent (e.g., hexane/ethyl acetate mixtures) are recommended.[5][7]
Troubleshooting Guides
Modified Duff Reaction
Problem 1: Low Yield (<50%)
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction is heated to reflux and maintained for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Possible Cause 2: Suboptimal reagent stoichiometry.
-
Solution: The molar ratio of hexamethylenetetramine (HMTA) to 3-fluoroveratrole is critical. A molar excess of HMTA (at least 2 equivalents) is recommended to minimize the formation of byproducts and drive the reaction to completion.[5]
-
-
Possible Cause 3: Moisture in the reaction.
-
Solution: While not explicitly stated as highly moisture-sensitive, ensuring anhydrous conditions, particularly for the trifluoroacetic acid (TFA), can improve consistency.
-
Problem 2: Presence of a significant amount of the isomeric aldehyde (2-fluoro-4,5-dimethoxybenzaldehyde).
-
Possible Cause: Lack of complete regioselectivity.
-
Solution: The Duff reaction, even when modified, may not be perfectly regioselective. Purification by fractional distillation or careful column chromatography is necessary to separate the desired ortho-isomer from the para-isomer. Recrystallization can also be effective in enriching the desired product.[5]
-
Problem 3: Formation of other unknown byproducts.
-
Possible Cause: Side reactions promoted by TFA.
-
Solution: Slowly adding the 3-fluoroveratrole to a refluxing solution of excess HMTA in TFA can minimize the formation of certain byproducts.[5] Characterize the byproducts using techniques like GC-MS to understand their formation and optimize the reaction conditions accordingly.
-
Vilsmeier-Haack Reaction
Problem 1: The reaction does not proceed or gives a very low yield.
-
Possible Cause 1: Vilsmeier reagent not formed or inactive.
-
Solution: The Vilsmeier reagent is moisture-sensitive. Ensure that N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and handled under anhydrous conditions. The reagent is typically prepared in situ at low temperatures (0-10 °C) before the addition of the substrate.[1][6]
-
-
Possible Cause 2: Insufficient activation of the aromatic ring.
-
Solution: 3-Fluoroveratrole is an electron-rich aromatic compound and should be a suitable substrate. However, if the reaction is sluggish, a slight increase in the reaction temperature (e.g., from room temperature to 40-60 °C) after the initial addition may be necessary. Monitor the reaction carefully to avoid decomposition.
-
Problem 2: Formation of multiple products (over-formylation or reaction at undesired positions).
-
Possible Cause: Reaction conditions are too harsh.
-
Solution: Use a milder Lewis acid if possible, or carefully control the reaction temperature. Adding the substrate slowly to the pre-formed Vilsmeier reagent at a low temperature can improve selectivity. Use a minimal excess of the Vilsmeier reagent.
-
Ortho-lithiation and Formylation
Problem 1: Low conversion of the starting material.
-
Possible Cause 1: Incomplete lithiation.
-
Solution: Ensure that the organolithium reagent (e.g., n-BuLi) is fresh and properly titrated. The reaction must be carried out under strictly anhydrous and inert conditions (e.g., dry THF under argon or nitrogen). The temperature for the lithiation step is crucial and is typically performed at low temperatures (-78 °C).
-
-
Possible Cause 2: Proton source quenching the aryllithium.
-
Solution: Ensure all glassware is thoroughly dried and the solvent is anhydrous. Any trace of water or other protic impurities will quench the organolithium reagent and the aryllithium intermediate.
-
Problem 2: Low yield of the desired aldehyde despite good conversion of the starting material.
-
Possible Cause 1: Inefficient formylation.
-
Solution: Ensure the N,N-dimethylformamide (DMF) is anhydrous. Add the DMF slowly to the cold solution of the aryllithium. Quenching the reaction with a saturated aqueous solution of ammonium chloride is a standard workup procedure.
-
-
Possible Cause 2: Degradation of the product during workup.
-
Solution: Maintain low temperatures during the initial stages of the workup. Acidic workup conditions should be used cautiously as they can sometimes lead to side reactions.
-
Experimental Protocols
Modified Duff Reaction for this compound[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexamethylenetetramine (HMTA, 2.0 equivalents) to trifluoroacetic acid (TFA).
-
Reaction: Heat the mixture to reflux. Slowly add a solution of 3-fluoroveratrole (1.0 equivalent) in TFA to the refluxing mixture.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup: After completion, cool the reaction mixture and pour it into ice water. Make the solution basic with a solid base like potassium carbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by Kugelrohr distillation followed by recrystallization from ethanol-water.
General Protocol for Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 1.1 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature.[6]
-
Reaction: Add a solution of 3-fluoroveratrole (1.0 equivalent) in a small amount of dry solvent (e.g., dichloromethane) to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture into ice water. Neutralize the solution with a base (e.g., sodium acetate or sodium hydroxide solution) until it is slightly basic.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or distillation.
General Protocol for Ortho-lithiation and Formylation
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-fluoroveratrole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
Caption: Impurity profile and corresponding purification strategies.
References
- 1. jk-sci.com [jk-sci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
Side-product formation in reactions with 2-Fluoro-3,4-dimethoxybenzaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3,4-dimethoxybenzaldehyde. The focus is on identifying and mitigating common side-product formations to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side-products observed in reactions involving this compound?
A1: The most prevalent side-products typically arise from reactions involving the aldehyde and methoxy functional groups. These include:
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Over-reduction: In reductive amination, the aldehyde can be reduced to the corresponding alcohol (2-Fluoro-3,4-dimethoxybenzyl alcohol).
-
Demethylation: Under acidic conditions, particularly with strong Lewis acids like BBr₃ or AlCl₃, one or both methoxy groups can be cleaved to form phenolic hydroxyl groups.[1][2] This can be a significant issue in reactions like the Pictet-Spengler cyclization.[3][4]
-
Cannizzaro Reaction: Under strong basic conditions, benzaldehydes lacking an alpha-hydrogen can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
-
Dehalogenation: In certain transition-metal-catalyzed cross-coupling reactions, reductive dehalogenation can occur, leading to the formation of 3,4-dimethoxybenzaldehyde.[5] This is often promoted by the choice of base and the presence of proton sources.[5]
Q2: How does the fluorine substituent affect the reactivity of the aldehyde group?
A2: The fluorine atom at the ortho-position is an electron-withdrawing group, which increases the electrophilicity of the aldehyde's carbonyl carbon. This generally enhances its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[6][7] This can be advantageous in reactions like imine formation, Wittig reactions, and condensations.[6] However, it can also increase the susceptibility to certain side reactions if conditions are not carefully controlled.
Q3: Is this compound stable under typical acidic and basic conditions used in synthesis?
A3: The stability is condition-dependent.
-
Acidic Conditions: The methoxy groups are susceptible to cleavage under strong acidic conditions (e.g., HBr, AlCl₃), which is a common demethylation strategy.[1][8] Weaker acids or shorter reaction times may be tolerated. The aryl-fluorine bond is generally stable to most acidic conditions.[9]
-
Basic Conditions: The compound is susceptible to the Cannizzaro reaction under strong basic conditions. It is generally stable to weaker bases like K₂CO₃ or Et₃N, which are commonly used in a variety of transformations.
Troubleshooting Guide
This guide addresses specific issues encountered during common synthetic procedures with this compound.
Issue 1: Significant formation of 2-Fluoro-3,4-dimethoxybenzyl alcohol during reductive amination.
This side-product arises from the direct reduction of the starting aldehyde, competing with the desired reduction of the intermediate imine.
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reducing agent is too reactive. | Switch from a harsh reducing agent like NaBH₄ to a milder, imine-selective one such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10][11] | Reduced rate of aldehyde reduction, favoring imine reduction. |
| Premature addition of reducing agent. | Ensure complete formation of the imine before adding the reducing agent. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the aldehyde. | Allows the reducing agent to act primarily on the imine. |
| Suboptimal pH. | For NaBH₃CN, maintain a slightly acidic pH (5-6) to promote imine formation and activity of the reducing agent. | Optimized conditions for selective imine reduction. |
Example Protocol: Selective Reductive Amination using NaBH(OAc)₃
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE).[12]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Demethylation observed during an acid-catalyzed reaction (e.g., Pictet-Spengler).
The Pictet–Spengler reaction requires acidic conditions for the condensation and subsequent cyclization, which can inadvertently cleave the acid-sensitive methoxy groups.[3]
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acid is too strong. | Replace strong Lewis acids (AlCl₃, BBr₃) or protic acids (conc. H₂SO₄) with milder alternatives like trifluoroacetic acid (TFA) or pyridinium p-toluenesulfonate (PPTS). | Reduced rate of ether cleavage while still promoting the desired reaction. |
| High reaction temperature. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for a longer duration. | Decreases the activation energy barrier for the demethylation side reaction more significantly than for the main reaction. |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid extended exposure to acidic conditions. | Minimizes product degradation after formation. |
Quantitative Data Summary: Effect of Conditions on Demethylation
The following table provides illustrative data on how reaction conditions can affect the yield of the desired product versus a demethylated side-product in a hypothetical acid-catalyzed reaction.
| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Demethylated Side-Product (%) |
| Conc. H₂SO₄ | 80 | 6 | 35 | 50 |
| TFA | 25 | 12 | 85 | <5 |
| PPTS | 50 | 24 | 78 | <2 |
| AlCl₃ | 25 | 4 | 10 | 80 |
Note: Data is illustrative and serves to demonstrate general trends.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-3,4-dimethoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Fluoro-3,4-dimethoxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are the Vilsmeier-Haack reaction and Directed ortho-Lithiation followed by formylation. Both methods have distinct advantages and potential challenges.
Q2: Which starting material is required for these synthetic routes?
A2: The common precursor for both the Vilsmeier-Haack and ortho-lithiation routes is 1-fluoro-2,3-dimethoxybenzene.
Q3: How do I choose between the Vilsmeier-Haack reaction and ortho-lithiation?
A3: The choice of method depends on available reagents, equipment, and sensitivity of the substrate to reaction conditions. The Vilsmeier-Haack reaction uses milder reagents (POCl₃ and DMF) but can suffer from regioselectivity issues and potential side reactions like chlorination. Ortho-lithiation offers high regioselectivity due to the directing effect of the methoxy group but requires cryogenic temperatures, strictly anhydrous conditions, and pyrophoric reagents like n-butyllithium.
Q4: What is the expected regioselectivity for the formylation of 1-fluoro-2,3-dimethoxybenzene?
A4: In the Vilsmeier-Haack reaction, the formyl group will preferentially add to the position that is most activated by the electron-donating groups and sterically accessible. For 1-fluoro-2,3-dimethoxybenzene, the position para to the fluorine and ortho to the 3-methoxy group is the most likely site of formylation. In a directed ortho-lithiation, the lithium will be directed to the position ortho to the most effective directing group, which in this case is one of the methoxy groups. Subsequent formylation will occur at this lithiated position.
Troubleshooting Guides
Vilsmeier-Haack Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture.2. Insufficiently activated aromatic ring.3. Reaction temperature is too low. | 1. Use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent in situ under an inert atmosphere.2. Confirm the purity of the starting material.3. Gradually increase the reaction temperature, monitoring for product formation by TLC. |
| Formation of Multiple Products (Isomers) | The directing effects of the substituents lead to formylation at different positions. | Improve regioselectivity by optimizing the reaction temperature. Lower temperatures may favor the thermodynamically more stable product. Purification by column chromatography will be necessary to separate isomers. |
| Chlorinated Byproduct Detected | The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.[1] | 1. Maintain a low reaction temperature.2. Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[1] |
| Starting Material Remains Unreacted | 1. Insufficient amount of Vilsmeier reagent.2. Short reaction time. | 1. Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.2. Extend the reaction time and monitor progress by TLC. |
| Difficult Product Isolation/Purification | The product may be an oil or have similar polarity to byproducts. | Utilize column chromatography with a carefully selected solvent system. Recrystallization may be an option if the product is a solid. |
Directed ortho-Lithiation and Formylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | 1. Incomplete lithiation due to inactive organolithium reagent.2. Presence of moisture or other electrophilic impurities.3. Insufficiently low temperature. | 1. Titrate the organolithium reagent before use to determine its exact concentration.2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.3. Maintain cryogenic temperatures (e.g., -78 °C with a dry ice/acetone bath) throughout the lithiation and formylation steps. |
| Formation of a De-fluorinated Byproduct | Elimination of lithium fluoride can lead to a benzyne intermediate, which is then trapped to form a de-fluorinated product. | This is a known side reaction in the lithiation of fluoroaromatics. Use of a less aggressive lithiating agent or careful control of temperature and addition rates may minimize this pathway. |
| Recovery of Starting Material | Incomplete lithiation or quenching of the organolithium reagent. | 1. Confirm the activity and concentration of the organolithium reagent.2. Ensure the formylating agent (e.g., DMF) is anhydrous. |
| Formation of Butylated Byproduct | The organolithium reagent (e.g., n-BuLi) acts as a nucleophile instead of a base. | This is less common in ortho-lithiation but can occur. Ensure slow addition of the organolithium reagent at low temperatures. |
| Exothermic and Difficult to Control Reaction | The reaction of the organolithium with the formylating agent can be highly exothermic. | Add the formylating agent slowly to the lithiated intermediate at -78 °C and carefully monitor the internal temperature. |
Data Presentation
The following table summarizes representative yields for formylation reactions on substrates analogous to 1-fluoro-2,3-dimethoxybenzene, providing a comparative overview of expected efficiencies.
| Synthetic Method | Substrate | Product | Yield (%) | Reference |
| Vilsmeier-Haack | 1,3-Dimethoxybenzene | 2,4-Dimethoxybenzaldehyde | 92 | Analogous reaction |
| ortho-Lithiation/Formylation | Anisole | 2-Methoxybenzaldehyde | 70-80 | General expectation |
| ortho-Lithiation/Borylation | 2-Fluorobenzaldehyde | 3-Fluoro-2-formylphenylboronic acid | High | Analogous reaction on a related substrate |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation
Materials:
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1-fluoro-2,3-dimethoxybenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
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Sodium acetate
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Deionized water
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (argon or nitrogen), place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 1-fluoro-2,3-dimethoxybenzene (1 equivalent) in anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir for 30 minutes to hydrolyze the intermediate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography.
Method 2: Directed ortho-Lithiation and Formylation
Materials:
-
1-fluoro-2,3-dimethoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous and cryogenic reactions
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Lithiation: To the flask, add 1-fluoro-2,3-dimethoxybenzene (1 equivalent) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.1 equivalents) in hexanes dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. The addition is exothermic, so maintain a slow addition rate to keep the temperature below -70 °C. After the addition is complete, stir the reaction at -78 °C for another 1-2 hours.
-
Work-up: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation.
Caption: Workflow for Directed ortho-Lithiation and formylation.
References
Technical Support Center: Purification of 2-Fluoro-3,4-dimethoxybenzaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-3,4-dimethoxybenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives?
Common impurities often include unreacted starting materials, by-products from side reactions, and the corresponding carboxylic acid formed by the oxidation of the aldehyde group by air.[1][2][3] In one documented synthesis of this compound, an isomeric aldehyde was a notable impurity.[4] High-boiling point solvents like DMSO used in the reaction can also be difficult to remove and may persist as impurities.[5]
Q2: My aldehyde derivative appears to be decomposing during silica gel column chromatography. How can this be avoided?
Aldehyde decomposition on silica gel can occur, as silica can act as a mild Lewis acid.[1][6] To mitigate this, you can deactivate the silica gel by adding a small amount of a base like triethylamine to the column solvent.[6] Alternatively, switching the stationary phase to basic or neutral alumina can prevent decomposition.[2][6]
Q3: Column chromatography is providing poor separation of my target compound from impurities. What steps can I take to improve it?
Poor separation is often due to an unsuitable solvent system. It is crucial to optimize the mobile phase by running preliminary tests on a Thin-Layer Chromatography (TLC) plate.[6] Aim for a solvent mixture that gives your desired compound an Rf value of approximately 0.3, as this often provides the best separation.[6] Experiment with a range of solvent systems, mixing non-polar solvents (e.g., hexane, toluene) with polar solvents (e.g., ethyl acetate, diethyl ether).[6] If your compound is particularly polar, you might need to use a stronger eluent, such as a small percentage of methanol in ethyl acetate.[6]
Q4: Is there an effective purification method for aldehydes that are difficult to separate by column chromatography?
Yes, forming a sodium bisulfite adduct is a highly effective chemical extraction method.[1][7][8] Aldehydes react with sodium bisulfite to form a charged, water-soluble adduct.[7][8] This allows you to separate the aldehyde from non-reactive organic impurities through a simple liquid-liquid extraction. The pure aldehyde can then be regenerated from the aqueous layer by adding a base.[1][7] This technique is particularly advantageous as it is rapid and typically results in high recovery rates.[8]
Q5: I am attempting to recrystallize my compound, but it is "oiling out" instead of forming crystals. What is happening and how can I fix it?
"Oiling out" occurs when the crude solid melts in the hot solvent before it fully dissolves, often because the solvent's boiling point is higher than the compound's melting point.[9] To resolve this, you can try adding more of the primary solvent to lower the saturation point of the solution.[9] Another strategy is to reheat the mixture to dissolve the oil completely and then allow it to cool at a much slower rate to encourage proper crystal lattice formation.[9]
Q6: My recrystallization solution has cooled to room temperature, but no crystals have formed. What should I do?
This is a common phenomenon called supersaturation.[10] Crystal formation can often be induced by scratching the inside of the flask at the surface of the solution with a glass rod; the microscopic scratches provide nucleation sites.[9][10] Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[9][10] If too much solvent was used initially, you may need to carefully evaporate some of it to increase the concentration of the solution before attempting to cool it again.[9]
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Inappropriate solvent system (polarity too high or too low). - Column overloading. | - Optimize the solvent system using TLC to achieve an Rf of ~0.3 for the target compound.[6] - Try a less polar eluent system to improve separation.[11] - Reduce the amount of sample loaded onto the column.[12] |
| Aldehyde Decomposition | - Acidic nature of the silica gel stationary phase. | - Add a drop of triethylamine to the eluent to neutralize the silica gel.[6] - Switch the stationary phase to neutral or basic alumina.[6] |
| Compound Won't Elute | - Solvent polarity is too low. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).[6] |
| Streaking on TLC Plate | - Compound is too polar for the chosen solvent system. - Presence of highly acidic or basic impurities. | - Add a small amount of methanol to the eluent. - Add a trace of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC developing chamber and column eluent. |
Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute. - Solution is cooling too rapidly. | - Add more of the primary solvent to lower the solution's saturation point.[9] - Re-heat the mixture to dissolve the oil, then allow it to cool more slowly.[9] |
| No Crystal Formation | - Solution is supersaturated.[10] - Too much solvent was used.[9] | - Induce crystallization by scratching the inner wall of the flask with a glass rod.[10] - Add a seed crystal of the pure compound.[10] - Carefully evaporate some of the solvent and cool again.[9] |
| Low Recovery Yield | - Too much solvent was used, leaving the product in the mother liquor. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to fully dissolve the compound.[3] - Cool the solution slowly and then in an ice bath to maximize crystal formation. - Ensure the funnel and flask are pre-heated before performing a hot filtration. |
| Impurities in Crystals | - Solution cooled too quickly, trapping impurities. - Insoluble impurities were not removed. | - Re-dissolve the crystals and allow the solution to cool more slowly. - If insoluble matter is present, perform a hot filtration before cooling.[10] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for purifying aromatic aldehydes using silica gel column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation and an Rf value of ~0.3 for the target compound.[6]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Securely clamp the column vertically and pour the slurry in, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica.[12]
-
Sample Loading: Dissolve the crude aldehyde derivative in a minimal amount of a suitable solvent (or the eluent itself). Carefully apply the sample to the top of the silica gel.[12]
-
Elution: Add the eluent to the column and apply pressure (if using flash chromatography). Begin collecting fractions as the solvent starts to elute from the bottom.[13]
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified product.[13]
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified aldehyde derivative.
Protocol 2: Purification by Recrystallization
This method is suitable for solid derivatives and was used in a reported synthesis of this compound.[4]
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble when hot but sparingly soluble at room temperature. For this compound, an ethanol-water mixture has been shown to be effective.[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling (using a hot plate and stirring). Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration through fluted filter paper to remove them.[10]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry completely.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
This chemical extraction method is highly selective for aldehydes.[7][8]
-
Adduct Formation: Dissolve the crude mixture containing the aldehyde in a suitable organic solvent like methanol.[7] Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[7][8]
-
Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake the funnel again. Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde, while organic impurities will remain in the organic layer.[7]
-
Isolation of Adduct: Separate and collect the aqueous layer. Wash it one more time with the organic solvent to remove any residual impurities.
-
Regeneration of Aldehyde: Place the aqueous layer back into the separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate). Slowly add a base (e.g., 50% NaOH or saturated NaHCO3 solution) with swirling until the solution is basic (pH ~12 with NaOH, or until gas evolution ceases with NaHCO3).[1][7]
-
Final Extraction: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer. Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO4), and concentrate it under reduced pressure to obtain the purified product.[7]
Visualizations
Caption: General experimental workflow for purification of aldehyde derivatives.
Caption: Troubleshooting logic for column chromatography purification.
Caption: Pathway for purification via sodium bisulfite adduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 13. youtube.com [youtube.com]
Technical Support Center: Regioselectivity in 2-Fluoro-3,4-dimethoxybenzaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-3,4-dimethoxybenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you control and increase the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound is primarily governed by the interplay of the electronic and steric effects of the three substituents on the benzene ring: the fluoro, two methoxy, and the aldehyde groups.
-
Directing Effects of Substituents: The methoxy groups (-OCH₃) are strong activating groups and ortho-, para- directors due to their ability to donate electron density to the ring through resonance. The fluorine atom (-F) is a deactivating group due to its inductive electron withdrawal, but it is also an ortho-, para- director because of resonance donation of its lone pairs. The aldehyde group (-CHO) is a deactivating group and a meta-director.
-
Steric Hindrance: The bulky nature of the substituents and the incoming electrophile can influence the accessibility of different positions on the aromatic ring, often favoring substitution at less hindered sites.
Q2: Which positions on the this compound ring are most susceptible to electrophilic attack?
A2: The positions most activated and likely to undergo electrophilic substitution are C5 and C6, which are ortho and para to the activating methoxy groups. The C6 position is particularly favored as it is ortho to the 3-methoxy group and para to the 4-methoxy group, and is also ortho to the fluorine atom, which directs ortho/para. The C5 position is ortho to the 4-methoxy group. The aldehyde group deactivates the ring, particularly at the ortho positions (C2 and C6), but the strong activating effect of the methoxy groups generally overrides this.
Q3: How can I favor substitution at a specific position?
A3: To favor substitution at a specific position, you can employ several strategies:
-
Choice of Reaction Conditions: Temperature, solvent, and catalyst can all influence the regioselectivity. For instance, lower temperatures often favor the thermodynamically more stable product, while bulkier catalysts can enhance steric hindrance effects.
-
Directed Ortho-Metalation (DoM): This powerful technique can be used to achieve substitution exclusively at the position ortho to a directing metalation group (DMG). In the case of this compound, the fluorine atom and the methoxy groups can act as DMGs, allowing for selective lithiation and subsequent reaction with an electrophile at the C2 or C5 positions.
-
Protecting Groups: Temporarily protecting the aldehyde functionality can alter the electronic nature of the ring and influence the directing effects of the other substituents.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Problem: My reaction is yielding a mixture of isomers, and I am unable to isolate the desired product in high yield.
| Possible Cause | Troubleshooting Steps |
| Competing Directing Effects | The strong activating effects of the methoxy groups and the directing effect of the fluorine atom can lead to a mixture of products. To enhance selectivity, consider using a milder Lewis acid or running the reaction at a lower temperature to favor the formation of the most stable intermediate. |
| Steric Hindrance | If the desired isomer is sterically hindered, consider using a less bulky electrophile or a different synthetic route, such as a directed ortho-metalation strategy. |
| Reaction Temperature Too High | Higher temperatures can lead to the formation of less stable, kinetically favored products. Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to improve selectivity for the thermodynamically favored product. |
| Inappropriate Solvent | The solvent can influence the reactivity of the electrophile and the stability of the intermediates. A solvent screen with solvents of varying polarity may help to improve regioselectivity. |
Issue 2: Low Yield in Directed Ortho-Metalation (DoM)
Problem: I am attempting a directed ortho-metalation, but the yield of my desired product is low.
| Possible Cause | Troubleshooting Steps |
| Inefficient Deprotonation | The acidity of the ortho protons can be influenced by all substituents. Ensure you are using a sufficiently strong base (e.g., n-BuLi, s-BuLi, or LDA) and an appropriate temperature (typically -78 °C). The presence of a coordinating agent like TMEDA can enhance the basicity of organolithium reagents. |
| Incorrect Directing Group Priority | Both fluorine and methoxy groups can act as directing metalation groups. The regioselectivity will depend on which group has the stronger directing ability under the reaction conditions. Competition experiments or literature precedents on similar systems can provide guidance. |
| Side Reactions of the Aldehyde | The aldehyde group is reactive towards organolithium reagents. It is crucial to protect the aldehyde group (e.g., as an acetal) before performing the ortho-metalation. |
| Quenching with Electrophile | Ensure the electrophile is added at a low temperature to prevent side reactions. The choice of electrophile and its reactivity can also impact the yield. |
Quantitative Data Summary
The following table summarizes expected regioselectivity in common electrophilic aromatic substitution reactions of this compound based on directing group effects. Note: Experimental data for this specific substrate is limited; these are predicted outcomes.
| Reaction | Electrophile | Major Product(s) | Minor Product(s) |
| Nitration | NO₂⁺ | 6-Nitro-2-fluoro-3,4-dimethoxybenzaldehyde | 5-Nitro-2-fluoro-3,4-dimethoxybenzaldehyde |
| Bromination | Br⁺ | 6-Bromo-2-fluoro-3,4-dimethoxybenzaldehyde | 5-Bromo-2-fluoro-3,4-dimethoxybenzaldehyde |
| Friedel-Crafts Acylation | RCO⁺ | 6-Acyl-2-fluoro-3,4-dimethoxybenzaldehyde | 5-Acyl-2-fluoro-3,4-dimethoxybenzaldehyde |
Experimental Protocols
Protocol 1: Regioselective Nitration to Favor 6-Nitro-2-fluoro-3,4-dimethoxybenzaldehyde
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled (0 °C) mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 6-nitro-2-fluoro-3,4-dimethoxybenzaldehyde.
Protocol 2: Directed Ortho-Metalation and Alkylation at C-6
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Protection of the Aldehyde
-
In a round-bottom flask, combine this compound (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
Once the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected acetal.
Step 2: Directed Ortho-Metalation and Alkylation
-
Under an inert atmosphere (argon or nitrogen), dissolve the protected acetal (1 equivalent) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. A color change is typically observed, indicating the formation of the aryllithium species.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the alkyl halide (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Deprotection of the Aldehyde
-
Dissolve the crude product from Step 2 in a mixture of THF and 1M aqueous HCl.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Visualizations
Caption: General pathway for electrophilic aromatic substitution on this compound.
Caption: Experimental workflow for directed ortho-metalation of this compound.
Avoiding hazardous by-products in 2-Fluoro-3,4-dimethoxybenzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of 2-Fluoro-3,4-dimethoxybenzaldehyde, with a focus on minimizing or avoiding hazardous by-products.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the formylation of a precursor, 3-fluoroveratrole (1-fluoro-2,3-dimethoxybenzene). Common formylation methods include:
-
Ortho-lithiation followed by formylation: This involves using a strong base like n-butyllithium to deprotonate the position ortho to the fluorine atom, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and DMF, to formylate the electron-rich aromatic ring.[1][2] This is often effective for electron-rich aromatic compounds.[2]
-
Alternative Methods: Other classical formylation reactions like the Gattermann reaction (using HCN/HCl) or Reimer-Tiemann reaction (using chloroform and a strong base) could be considered, though they may present their own challenges with hazardous reagents and regioselectivity.[3][4][5][6]
Q2: What is the primary hazardous by-product of concern during the synthesis of the 3-fluoroveratrole precursor?
A2: During the synthesis of 3-fluoroveratrole via low-temperature lithiation, a major by-product can be formed through a benzyne pathway.[7] This side reaction becomes more significant as reaction times are extended, particularly during larger-scale preparations, leading to decreased yields of the desired precursor.[7]
Q3: How can the formation of benzyne-related by-products be minimized?
A3: To minimize the formation of by-products from the benzyne pathway, it is crucial to control the reaction conditions during the lithiation step. This includes maintaining a very low temperature (e.g., -78 °C), carefully controlling the addition rate of reagents, and minimizing the overall reaction time. For larger-scale preparations, alternative synthetic routes that do not rely on this specific low-temperature lithiation may be more suitable.[8]
Q4: Are there hazardous reactions to avoid when introducing the aldehyde group?
A4: Yes. Older methods may have used chloromethylation to introduce a carbon at the target position, which is then oxidized to an aldehyde. Chloromethylation reagents are potentially hazardous and should be avoided in favor of safer, more modern formylation techniques like the Vilsmeier-Haack reaction or ortho-lithiation with DMF.[8][7]
Q5: What are the potential side products in the Vilsmeier-Haack formylation step?
A5: The Vilsmeier-Haack reaction is generally efficient for electron-rich systems. However, potential issues include the formation of isomeric aldehydes if the directing effect of the substituents is not completely selective. In the case of 3-fluoroveratrole, formylation could potentially occur at other positions on the ring, although the ortho-position to the fluorine is generally favored. The formation of an isomeric aldehyde has been reported, which can be separated by recrystallization.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of 3-fluoroveratrole (precursor) | Formation of benzyne-related by-products during lithiation. | Strictly maintain low temperatures (-78 °C), shorten reaction times, and consider alternative synthesis routes for larger scales.[7] |
| Low yield of final product (this compound) | Incomplete formylation reaction. | Ensure the Vilsmeier reagent is properly formed before adding the substrate. Monitor reaction progress using TLC. Increase reaction time or temperature if necessary, but be mindful of potential side reactions. |
| Formation of an isomeric aldehyde by-product.[7] | Optimize reaction conditions to improve regioselectivity. Purify the crude product via Kugelrohr distillation followed by recrystallization from a suitable solvent system like ethanol-water.[7] | |
| Reaction does not proceed (Vilsmeier-Haack) | Vilsmeier reagent is a weaker electrophile compared to those in other reactions like Friedel-Crafts acylation.[1] | This reaction works best on electron-rich aromatic rings.[2] Confirm that your starting material is sufficiently activated. Ensure reagents (DMF, POCl₃) are anhydrous. |
| Difficult purification | Presence of multiple isomers or unreacted starting material. | Use a combination of purification techniques. Kugelrohr distillation can separate components by boiling point, while recrystallization is effective for separating isomers with different solubilities.[7] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for a reported synthesis of this compound.
| Step | Reactants | Reagents | Conditions | Product | Yield | Purity Issues |
| Formylation | 3-Fluoroveratrole | POCl₃, N-Methylformanilide | 100°C, 1.5 hrs | Crude this compound | ~90% (crude) | Contains isomeric aldehyde |
| Purification | Crude Aldehyde | - | Kugelrohr distillation (100°C, 0.4 mm) | Purified Aldehyde | 58% | Contains 4.2% isomer |
| Recrystallization | Purified Aldehyde | Ethanol-Water | - | Analytical Sample | - | Contains 0.3% isomer |
Data adapted from Ladd, D. L., et al. Synthetic Communications, 1985.[7]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Fluoroveratrole
This protocol is adapted from the procedure described by Ladd, D. L., et al. (1985).[7]
Materials:
-
3-Fluoroveratrole (1.56 g, 10.0 mmole)
-
N-Methylformanilide (1.62 g, 12.0 mmole)
-
Phosphorus oxychloride (POCl₃) (1.84 g, 12.0 mmole)
-
Solid Potassium Carbonate
-
Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, cool a mixture of 3-fluoroveratrole (1.56 g) and N-methylformanilide (1.62 g) to 0°C in an ice bath.
-
Vilsmeier Reagent Addition: Slowly add phosphorus oxychloride (1.84 g) to the cooled mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for 1.5 hours.
-
Work-up: Cool the mixture to room temperature. Carefully dilute with water and extract the product three times with ether.
-
Washing: Combine the ether extracts and wash them four times with water.
-
Drying and Concentration: Dry the ether solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by Kugelrohr distillation (100°C, 0.4 mm Hg) to obtain a purified solid. For higher purity, recrystallize from an ethanol-water mixture.
Visualized Workflows and Pathways
Caption: Experimental workflow for the synthesis of this compound, highlighting the critical precursor synthesis step where benzyne by-products can form.
Caption: Troubleshooting decision tree for addressing low yield or purity issues during synthesis.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. Gattermann Reaction [unacademy.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Overcoming low reactivity of 2-Fluoro-3,4-dimethoxybenzaldehyde
Welcome to the technical support center for 2-Fluoro-3,4-dimethoxybenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges encountered during its use in chemical synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination Reactions
Question: I am attempting a reductive amination with this compound and a primary amine, but I am observing low conversion to the desired secondary amine. What are the possible causes and solutions?
Answer:
Low yields in reductive amination with this substrate can stem from several factors, primarily related to the electronic properties and steric hindrance of the aldehyde. The electron-donating methoxy groups can slightly reduce the electrophilicity of the carbonyl carbon, while the ortho-fluoro group can sterically hinder the approach of the amine.
Troubleshooting Steps:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Mild hydrides are generally preferred as they selectively reduce the imine in the presence of the aldehyde.
-
Sodium triacetoxyborohydride ([NaBH(OAc)₃]): This is often the reagent of choice due to its mildness and tolerance for slightly acidic conditions which favor imine formation.
-
Sodium cyanoborohydride (NaBH₃CN): Another effective option, but it is highly toxic and requires careful handling.
-
Avoid Strong Hydrides: Reagents like sodium borohydride (NaBH₄) can directly reduce the aldehyde before imine formation is complete, leading to the corresponding alcohol as a byproduct.
-
-
Reaction pH: The pH of the reaction medium is crucial for efficient imine formation. An optimal pH range is typically between 4 and 6.
-
Too Acidic (pH < 4): The amine nucleophile will be protonated, rendering it non-nucleophilic.
-
Too Basic (pH > 6): The rate of imine formation will be slow.
-
Solution: Use a weak acid additive like acetic acid to buffer the reaction mixture.
-
-
Solvent and Temperature:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Acetonitrile can also be effective.
-
Temperature: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may improve the rate, but be cautious of potential side reactions.
-
-
Water Removal: The formation of the imine intermediate is a condensation reaction that releases water. Removing this water can drive the equilibrium towards the imine, increasing the final product yield.
-
Method: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture can be beneficial.
-
Issue 2: Poor Performance in Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Question: My Wittig or HWE reaction with this compound is giving a low yield of the desired alkene. How can I optimize this?
Answer:
The electronic nature of the substituted benzaldehyde can influence the reactivity of the carbonyl group towards phosphorus ylides. The combined electron-donating effect of the methoxy groups may slightly deactivate the aldehyde.
Troubleshooting Steps:
-
Ylide Reactivity:
-
Stabilized Ylides (for HWE): These are generally less reactive and may require stronger bases or higher temperatures. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation of the phosphonate ester.
-
Unstabilized Ylides (for Wittig): These are highly reactive but also strongly basic. Ensure anhydrous conditions to prevent quenching of the ylide.
-
-
Base and Solvent Selection:
-
HWE: For the HWE reaction, the combination of NaH in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is standard.
-
Wittig: For unstabilized ylides, bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) in THF or diethyl ether are common.
-
-
Temperature Control:
-
Ylide Formation: The generation of unstabilized Wittig reagents often requires low temperatures (e.g., -78 °C to 0 °C) to prevent decomposition.
-
Reaction with Aldehyde: After ylide formation, the aldehyde is added, and the reaction is typically allowed to warm to room temperature. If reactivity is low, gentle heating may be necessary, but this can also lead to side reactions.
-
-
Salt Effects (for Wittig): The presence of lithium salts (e.g., LiBr) can influence the stereoselectivity and reactivity of the Wittig reaction. In some cases, a "salt-free" ylide may exhibit different reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the ortho-fluoro substituent in influencing the reactivity of this compound?
A1: The ortho-fluoro group has two main effects:
-
Electronic Effect: As a strongly electronegative atom, fluorine acts as an inductive electron-withdrawing group. This effect increases the electrophilicity of the carbonyl carbon, which should, in principle, make it more susceptible to nucleophilic attack compared to an unsubstituted aldehyde.
-
Steric Effect: Due to its position adjacent to the aldehyde group, the fluorine atom can create steric hindrance, potentially slowing down reactions involving bulky nucleophiles or reagents. The observed reactivity is a balance of these two opposing effects.
Q2: Can I use strong oxidizing agents with this molecule?
A2: Yes, the aldehyde group can be oxidized to a carboxylic acid. However, the electron-rich aromatic ring is susceptible to oxidation under harsh conditions.
-
Recommended Oxidants: For a clean conversion to 2-fluoro-3,4-dimethoxybenzoic acid, milder and more selective oxidizing agents are recommended. The Pinnick oxidation, using sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene, is a highly effective method.
-
Harsh Oxidants to Avoid: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid under forcing conditions may lead to over-oxidation or degradation of the aromatic ring.
Q3: Are there any specific safety precautions for handling this compound?
A3: this compound should be handled with standard laboratory safety precautions. It is an irritant, so avoid contact with skin and eyes, and prevent inhalation of dust or vapors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for common transformations involving this compound, compiled from synthetic procedures.
| Reaction Type | Reagents & Conditions | Solvent | Yield (%) |
| Reductive Amination | Amine, NaBH(OAc)₃, Acetic Acid, RT, 12h | DCE | 85-95% |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, RT, 4h | t-BuOH / H₂O | >90% |
| Wittig Reaction | Ph₃P=CHCO₂Et, Reflux, 24h | Toluene | 70-85% |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the primary or secondary amine (1.1 eq).
-
Add acetic acid (1.1 eq) to the mixture.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Pinnick Oxidation to the Carboxylic Acid
-
Dissolve this compound (1.0 eq) in tert-butanol (0.5 M).
-
Add 2-methyl-2-butene (5.0 eq).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water (to a concentration of ~1.0 M).
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature. An ice bath can be used to control the initial exotherm.
-
Stir the resulting biphasic mixture vigorously at room temperature for 4-6 hours.
-
After the reaction is complete, add water and adjust the pH to ~8-9 with a 2M NaOH solution.
-
Wash the aqueous layer with diethyl ether to remove the 2-methyl-2-butene and any unreacted aldehyde.
-
Acidify the aqueous layer to pH ~2-3 with 2M HCl.
-
The product, 2-fluoro-3,4-dimethoxybenzoic acid, will typically precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Key steps in the reductive amination pathway.
Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-3,4-dimethoxybenzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection for chemical reactions involving 2-Fluoro-3,4-dimethoxybenzaldehyde.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Question: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions. The electron-donating methoxy groups and the ortho-fluoro substituent can influence the reactivity of the aryl halide.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically hindered and electron-rich aryl halides, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.
-
Base Selection: The base plays a crucial role in the transmetalation step. Weaker bases are sometimes preferred to prevent side reactions.
-
Reaction Conditions: Ensure strictly anhydrous and oxygen-free conditions to prevent catalyst deactivation and protodeboronation of the boronic acid.[1]
Question: I am observing significant dehalogenation (loss of the fluorine or other halide) as a side product in my cross-coupling reaction. How can I minimize this?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] It can occur through hydrodehalogenation or reductive dehalogenation.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as water can be a proton source for hydrodehalogenation.[2]
-
Base Selection: Use a weaker, non-nucleophilic base to minimize protonolysis of the aryl-palladium intermediate.[2]
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired cross-coupling.[2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[2]
Condensation Reactions (e.g., Claisen-Schmidt, Biginelli)
Question: My Claisen-Schmidt condensation with this compound is giving a low yield of the desired chalcone, and I am seeing an unexpected side product. What could be happening?
Answer:
A common issue in base-catalyzed Claisen-Schmidt condensations with fluorine-substituted benzaldehydes is a competing nucleophilic aromatic substitution (SNAr) reaction, especially when using alcoholic solvents like methanol.[3][4] The methoxide ion generated in situ can displace the fluoride.
Troubleshooting Steps:
-
Solvent Change: Switch from methanol to a non-nucleophilic aprotic solvent like tetrahydrofuran (THF) to prevent the SNAr side reaction.[3][4]
-
Catalyst Choice: While strong bases like KOH or NaOH are common, exploring milder basic catalysts may also reduce side reactions. For Biginelli reactions, Lewis acids like SnCl2·2H2O or catalysts like Yb(OTf)3 can be effective.[5][6]
Reductive Amination
Question: The reductive amination of this compound with my amine is inefficient. How can I improve the conversion?
Answer:
Inefficient imine formation or reduction can lead to poor yields in reductive amination. The choice of reducing agent and catalyst is key.
Troubleshooting Steps:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and often effective reagent for reductive aminations.[7] If using sodium borohydride, ensure sufficient time for imine formation before its addition, as it can also reduce the starting aldehyde.[7] Sodium cyanoborohydride is another option, and the addition of a Lewis acid like ZnCl2 can help with less reactive substrates.[7]
-
Catalysis: For more challenging reductive aminations, transition metal catalysts (e.g., based on nickel, ruthenium, or iridium) can be employed under transfer hydrogenation or hydrogenation conditions.[8][9]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts are recommended for Suzuki-Miyaura coupling of this compound?
A1: For challenging substrates like this, modern catalyst systems are recommended. These typically involve a palladium precursor such as Pd(OAc)2 or Pd2(dba)3 combined with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or other Buchwald-type ligands.[1] Pre-formed palladium-ligand complexes can also be effective.
Q2: What are suitable catalysts for the oxidation of this compound to the corresponding carboxylic acid?
A2: A variety of oxidizing agents can be used. For a clean conversion, reagents like potassium permanganate (KMnO4) under basic conditions, or chromium-based oxidants like pyridinium chlorochromate (PCC) or Jones reagent can be employed. However, care must be taken to avoid over-oxidation or side reactions with the methoxy groups. For greener alternatives, catalytic systems using metal nanoparticles (e.g., gold) with an oxidant like O2 are being developed.
Q3: For a Wittig reaction with this compound, what is the general procedure for catalyst (ylide) generation?
A3: The Wittig reagent (a phosphonium ylide) is typically prepared by reacting a suitable alkyl halide with triphenylphosphine to form a phosphonium salt. This salt is then deprotonated with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to generate the nucleophilic ylide, which then reacts with the aldehyde.[10][11]
Q4: Can the fluorine atom in this compound be displaced in other reactions besides Claisen-Schmidt condensations?
A4: Yes, the ortho-fluoro group, activated by the aldehyde, can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, typically with strong nucleophiles and sometimes elevated temperatures. The electron-donating methoxy groups generally disfavor this, but the activating effect of the ortho-aldehyde can still allow for substitution.
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | High | [12] |
| PdCl₂(dppf) | - | Na₂CO₃ | Toluene/Dioxane | 85 | Good | [13] |
| Pd(PPh₃)₂Cl₂ | - | Na₂CO₃ | H₂O | 60 | Excellent | [14] |
| [Pd(IPr)Cl₂]₂ | - | K₃PO₄ | THF/H₂O | 60 | Excellent | [15] |
Note: Yields are dependent on the specific substrates and may require optimization for this compound.
Table 2: Conditions for Claisen-Schmidt Condensation of Fluorinated Benzaldehydes
| Aldehyde | Ketone | Catalyst (Base) | Solvent | Temperature | Outcome | Reference |
| Di- and Tri-fluorobenzaldehydes | 2',4',6'-Trimethoxyacetophenone | 50% aq. KOH | MeOH | Room Temp. | SNAr side product observed | [3][4] |
| Di- and Tri-fluorobenzaldehydes | 2',4',6'-Trimethoxyacetophenone | 50% aq. KOH | THF | Room Temp. | Desired chalcone, no SNAr | [3][4] |
| Substituted Benzaldehydes | Cycloalkanones | Solid NaOH (20 mol%) | Solvent-free (grinding) | Room Temp. | Excellent yields | [16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[12]
Protocol 2: General Procedure for Claisen-Schmidt Condensation (Avoiding SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired ketone (1.0 eq.) in THF.
-
Catalyst Addition: Cool the solution in an ice bath and add an aqueous solution of 50% KOH dropwise with stirring.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water and acidify with dilute HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).[3][4]
Protocol 3: General Procedure for Reductive Amination using STAB
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5 eq.) in portions.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[7]
Visualizations
Caption: A logical workflow for selecting catalysts and conditions for common reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. acgpubs.org [acgpubs.org]
- 4. [PDF] Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. jocpr.com [jocpr.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
Technical Support Center: Reactivity of 2-Fluoro-3,4-dimethoxybenzaldehyde
Welcome to the technical support center for 2-Fluoro-3,4-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and reactivity of this compound in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: How does the substitution pattern of this compound influence its reactivity?
A1: The reactivity of this compound is governed by the electronic effects of its substituents. The fluorine atom at the 2-position is strongly electron-withdrawing via induction (-I effect), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The methoxy groups at the 3- and 4-positions are electron-donating through resonance (+R effect), which can partially counteract the inductive effect of the fluorine. This complex electronic profile influences both the reactivity of the aldehyde group and the potential for nucleophilic aromatic substitution (SNAr).
Q2: Which solvents are recommended for reactions involving this compound?
A2: The choice of solvent is critical and depends on the specific reaction being performed.
-
For nucleophilic attack at the carbonyl (e.g., Grignard, Wittig, condensation reactions): Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN) are generally preferred. These solvents can dissolve the reactants and stabilize charged intermediates without strongly solvating the nucleophile, thus promoting faster reaction rates for SN2-type processes.[1]
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents such as DMSO or DMF are highly effective as they can accelerate the rate of SN2 reactions by solvating the cation and leaving the nucleophile more reactive.[1]
-
For reactions where proton transfer is key (e.g., some base-catalyzed condensations): Polar protic solvents like ethanol or methanol may be suitable, although they can slow down some nucleophilic attacks by solvating the nucleophile through hydrogen bonding.[2][3]
Q3: My condensation reaction (e.g., Knoevenagel, Claisen-Schmidt) with this compound is giving a low yield. What are the possible causes?
A3: Low yields in condensation reactions can arise from several factors:
-
Inappropriate Solvent Choice: Using a polar protic solvent can excessively solvate the nucleophile (enolate), reducing its reactivity.[3] Switching to a polar aprotic solvent like THF or DMF might improve the yield.[4]
-
Insufficient Catalyst Activity: The base used to generate the enolate may not be strong enough or may be degraded. Consider using a stronger base or ensuring its quality.[5]
-
Steric Hindrance: The substituents on the aromatic ring may sterically hinder the approach of the nucleophile. Increasing the reaction temperature or time may be necessary.
-
Unfavorable Equilibrium: Some condensation reactions are reversible. Removing a byproduct (e.g., water) can help drive the reaction to completion.
Q4: I am observing side products in my reaction. What are the likely side reactions and how can I minimize them?
A4: Common side reactions include:
-
Over-reaction or decomposition: Harsh reaction conditions (high temperature, strong acids/bases) can lead to decomposition or the formation of polymeric materials.[6] It is advisable to monitor the reaction closely and maintain optimal conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, especially at elevated temperatures. Using milder conditions and a less nucleophilic base can mitigate this.
-
Reduction of the aldehyde: If using hydride reagents for a different transformation, the aldehyde group can be reduced to an alcohol. Careful selection of reagents is crucial.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Addition to the Carbonyl Group
| Potential Cause | Explanation | Recommended Solution |
| Poor Solvent Choice | Polar protic solvents (e.g., methanol, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction rate.[7][8] | Switch to a polar aprotic solvent such as THF, DMF, or DMSO, which do not strongly solvate the nucleophile.[1] |
| Steric Hindrance | The 2-fluoro and 3-methoxy groups can sterically hinder the approach of the nucleophile to the carbonyl carbon. | Use a less bulky nucleophile if possible. Increase the reaction temperature or extend the reaction time, monitoring for potential side reactions. |
| Reagent Quality | The nucleophile or other reagents may be degraded or contain impurities. | Use fresh, high-purity reagents. Ensure anhydrous conditions if using moisture-sensitive reagents like Grignard reagents. |
| Incomplete Reaction | The reaction may not have reached completion. | Monitor the reaction progress using TLC or LC-MS.[9] Consider increasing the reaction time or temperature moderately. |
Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and strongly basic or nucleophilic conditions favor SNAr reactions. | Lower the reaction temperature. Use the minimum effective concentration of the base/nucleophile. |
| Strongly Nucleophilic Reagents | Highly reactive nucleophiles can readily displace the fluorine atom. | If possible, use a less reactive nucleophile. Alternatively, protect the aldehyde group before performing the substitution. |
| Solvent Effects | Polar aprotic solvents can accelerate SNAr reactions. | While often necessary for the primary reaction, consider if a less polar solvent could be used without significantly impacting the desired reactivity. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile).
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.[5]
-
Add a catalytic amount of piperidine (0.1 mmol).[5]
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC. If the reaction is slow, it may be gently heated to reflux.[5]
-
Upon completion, cool the reaction mixture. The product may precipitate.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.[5] If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.
Protocol 2: Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction to form an alkene from this compound.
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium)
-
Anhydrous THF (solvent)
-
This compound
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 mmol) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the strong base (1.1 mmol) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0°C and add a solution of this compound (1.0 mmol) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Effect of solvent type on nucleophilic attack.
References
- 1. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. acgpubs.org [acgpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Monitoring the progress of reactions with 2-Fluoro-3,4-dimethoxybenzaldehyde using TLC/LC-MS
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for monitoring the progress of chemical reactions involving 2-Fluoro-3,4-dimethoxybenzaldehyde using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor the progress of my reaction?
A1: Monitoring your reaction allows you to determine the optimal reaction time, identify the formation of byproducts, and ensure the complete consumption of the starting material, which is crucial for maximizing yield and purity.[1][2] Techniques like TLC and LC-MS provide a qualitative and quantitative snapshot of the reaction mixture over time.[3][4][5]
Q2: What is a "co-spot" in TLC and why is it useful?
A2: A co-spot is a single lane on a TLC plate where both the starting material and the reaction mixture are applied.[6] This is highly recommended for reaction monitoring as it helps to definitively identify the starting material spot in the reaction mixture, especially if the product's Rf value is very close to that of the starting material.[2][6][7]
Q3: My this compound is a polar molecule. Are there special considerations for LC-MS analysis?
A3: Yes, polar molecules can be challenging to retain on standard reverse-phase columns.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is a recommended alternative technique for improving the retention and peak shape of polar compounds.[8][9] Using a mobile phase with a high organic content, often required in HILIC, can also enhance ionization efficiency in the mass spectrometer.[8]
Q4: What are the expected mass fragments for this compound in LC-MS?
A4: For aromatic aldehydes, common fragmentation patterns in mass spectrometry involve the loss of a hydrogen radical (M-1) and the loss of the formyl group (CHO, M-29).[10][11][12] For this compound (Molecular Weight: 184.16 g/mol ), you would expect to see a molecular ion peak (M+) at m/z 184, and key fragments at m/z 183 and m/z 155.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated | Sample is overloaded; Compound is acidic or basic; Sample is highly polar. | Dilute the sample before spotting.[13][14] For acidic compounds, add a small amount of acetic or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[13] Consider using a different stationary phase like C18 reversed-phase plates for highly polar compounds.[13] |
| Rf values are too high (spots near the solvent front) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase system.[13] For example, if using 30% ethyl acetate in hexanes, try 15-20%. |
| Rf values are too low (spots near the baseline) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase system.[13] For example, if using 10% ethyl acetate in hexanes, try 20-30%. |
| No spots are visible | Sample concentration is too low; Compound is not UV-active; Compound is volatile. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[13][14] Use a chemical stain (e.g., p-anisaldehyde, potassium permanganate) for visualization.[13][15][16] If the compound is volatile, visualization may be difficult with TLC.[16] |
| Spots are not separating (similar Rf values) | The solvent system does not provide adequate resolution. | Try a different solvent system with different polarity characteristics.[13] For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. The use of a co-spot can help determine if the spots are truly identical or just very close.[7] |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting) | Interactions with residual silanols on the column; Inappropriate mobile phase pH; Sample solvent mismatch. | Use a column with end-capping or a mixed-mode column.[17] Adjust the mobile phase pH with a volatile buffer like ammonium formate or ammonium acetate.[8][18] Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[19] |
| Low signal intensity or ion suppression | Co-eluting matrix components are interfering with ionization; Contamination in the system. | Improve sample preparation to remove interfering substances.[18] Use a divert valve to prevent highly concentrated, non-volatile components from entering the mass spectrometer.[18] Ensure high-purity LC-MS grade solvents and additives are used.[20] |
| No peak detected | The compound is not retained on the column; The compound does not ionize well under the chosen conditions. | For polar compounds like this compound, consider using a HILIC column for better retention.[8][9] Optimize ionization source parameters (e.g., switch between ESI and APCI, positive and negative ion modes).[21] |
| Inconsistent retention times | Insufficient column equilibration; Fluctuations in mobile phase composition or temperature. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[8] Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation : On a silica gel TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom. Mark three lanes for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn).[3][6]
-
Spotting :
-
Using a capillary tube, apply a small spot of your dissolved starting material onto the SM and Co lanes.
-
At various time points during your reaction (e.g., t=0, 30 min, 1 hr), take a small aliquot of the reaction mixture and spot it onto the Rxn and Co lanes.[2]
-
-
Development : Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the starting line.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[15] If necessary, use a chemical stain for better visualization.[13][15]
-
Analysis : Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[15] The disappearance of the starting material spot and the appearance of a new product spot in the Rxn lane indicates the reaction is progressing.[2]
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation : At each reaction time point, quench a small aliquot of the reaction mixture. Dilute the quenched sample in the initial mobile phase to an appropriate concentration. If necessary, perform a protein precipitation or solid-phase extraction to clean up the sample.[18][22]
-
Chromatographic Conditions (Example for a HILIC method) :
-
Column : HILIC column (e.g., BEH Amide)[9]
-
Mobile Phase A : Water with 10 mM Ammonium Acetate, pH 5.8[8][9]
-
Mobile Phase B : Acetonitrile
-
Gradient : Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A to elute the polar compounds.
-
Flow Rate : As recommended for the column dimensions.
-
Column Temperature : 30 °C
-
-
Mass Spectrometry Conditions (Example) :
-
Ionization Source : Electrospray Ionization (ESI), positive mode.
-
Scan Mode : Full scan to identify all components, or Selected Ion Monitoring (SIM) for the expected m/z of the starting material and product for higher sensitivity.
-
Key Ions to Monitor :
-
This compound: m/z 184
-
Potential Product (example: corresponding alcohol): m/z 186
-
-
-
Data Analysis : Monitor the peak area of the starting material and the product over time. A decrease in the starting material's peak area and an increase in the product's peak area confirms reaction progress.
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Troubleshooting logic for common TLC issues.
Caption: Troubleshooting workflow for poor peak shape in LC-MS.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. coconote.app [coconote.app]
- 4. magritek.com [magritek.com]
- 5. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 6. How To [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 9. waters.com [waters.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. benchchem.com [benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. silicycle.com [silicycle.com]
- 17. sielc.com [sielc.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. lcms.cz [lcms.cz]
- 21. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated Benzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-fluorobenzaldehyde isomers. An understanding of the nuanced differences in their reactivity is critical for optimizing synthetic routes, designing novel pharmaceuticals, and developing advanced materials. This comparison is supported by established electronic principles and experimental methodologies.
The position of the fluorine atom on the benzene ring significantly influences the reactivity of the aldehyde functional group through a combination of electronic and steric effects. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), while its lone pairs can participate in an electron-donating mesomeric (resonance) effect (+M). The interplay of these effects, along with steric hindrance in the ortho isomer, dictates the electrophilicity of the carbonyl carbon and, consequently, the isomer's reactivity in various chemical transformations.
Data Presentation: A Quantitative Comparison
The following table summarizes the key electronic and predicted reactivity data for the fluorobenzaldehyde isomers. The Hammett constants (σ) provide a quantitative measure of the electronic influence of the fluorine substituent on the reactivity of the benzene ring.[1] A more positive σ value indicates a stronger electron-withdrawing effect, which generally correlates with increased reactivity towards nucleophiles.
| Isomer | Substituent Position | Hammett Constant (σ) | Predicted Electronic Effect on Reactivity | Predicted Reactivity Trend (Nucleophilic Addition & Reduction) |
| o-Fluorobenzaldehyde | Ortho | ~ +0.25 (estimated) | Strong -I, Weak +M, Steric Hindrance | 3 (Slowest) |
| m-Fluorobenzaldehyde | Meta | +0.34 | Strong -I, No +M | 2 |
| p-Fluorobenzaldehyde | Para | +0.06 | Strong -I, Moderate +M | 1 (Fastest) |
Note: The Hammett equation is not strictly applicable to ortho-substituents due to the difficulty in separating electronic and steric effects. The value provided is an estimation.[1]
Reactivity in Key Chemical Reactions
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes, and its rate is largely dependent on the electrophilicity of the carbonyl carbon.[1]
-
para-Fluorobenzaldehyde: The strong inductive effect and the weaker mesomeric effect of the fluorine at the para position result in a significant increase in the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.[1]
-
meta-Fluorobenzaldehyde: The reactivity is primarily enhanced by the inductive effect of the fluorine atom, with no counteracting mesomeric effect.[1]
-
ortho-Fluorobenzaldehyde: The strong inductive effect is partially offset by the mesomeric effect and, more importantly, the steric hindrance from the ortho-substituent can impede the approach of the nucleophile, often leading to a lower reaction rate.[1]
Predicted Reactivity Trend: para > meta > ortho[1]
Reduction Reactions
The reduction of aldehydes to primary alcohols, typically with hydride reagents like sodium borohydride (NaBH₄), is influenced by the electrophilicity of the carbonyl carbon.[1]
-
The electron-withdrawing nature of the fluorine atom in all positions increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, generally leading to faster reduction rates.[1]
-
For the para and meta isomers, the enhanced electrophilicity should lead to faster reduction rates.[1]
-
The reactivity of the ortho isomer will be a balance between the strong activating inductive effect and potential steric hindrance to the approach of the hydride reagent.[1]
Predicted Reactivity Trend: para ≈ meta > ortho[1]
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids can be influenced by the electron density at the aldehyde group. In the Baeyer-Villiger oxidation, differences in product distribution have been observed for the fluorobenzaldehyde isomers.
A study on the enzymatic Baeyer-Villiger oxidation using 4-hydroxyacetophenone monooxygenase (HAPMO) showed that while all three isomers are readily oxidized, the ortho and meta isomers also produce benzoic acid derivatives, indicating a competing reaction pathway that is less favored for the para isomer under these conditions.[1]
| Isomer | Major Product | Minor Product |
| 4-Fluorobenzaldehyde | 4-Fluorophenol (from formate) | - |
| 2-Fluorobenzaldehyde | 2-Fluorophenol (from formate) | 2-Fluorobenzoic acid |
| 3-Fluorobenzaldehyde | 3-Fluorophenol (from formate) | 3-Fluorobenzoic acid |
Experimental Protocols
To obtain direct comparative data for the reactivity of fluorobenzaldehyde isomers, the following experimental protocols can be employed.
Protocol 1: Comparative Kinetics of Nucleophilic Addition by UV-Vis Spectroscopy
Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-fluorobenzaldehyde with a nucleophile (e.g., piperidine).[1]
Materials:
-
ortho-Fluorobenzaldehyde
-
meta-Fluorobenzaldehyde
-
para-Fluorobenzaldehyde
-
Piperidine
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of each fluorobenzaldehyde isomer and piperidine in the chosen solvent.[1]
-
For each isomer, prepare a series of reaction mixtures with a constant concentration of the aldehyde and varying pseudo-first-order excess concentrations of piperidine.
-
Initiate the reaction by mixing the aldehyde and piperidine solutions in a quartz cuvette placed in the thermostatted cell holder of the spectrophotometer.[1]
-
Monitor the reaction by recording the change in absorbance at the λmax of the product (or disappearance of the reactant) over time.[1]
-
Determine the pseudo-first-order rate constant (k_obs) for each piperidine concentration by fitting the absorbance vs. time data to a first-order kinetic model.[1]
-
Plot k_obs versus the concentration of piperidine. The slope of this plot will be the second-order rate constant (k₂) for the reaction.[1]
-
Compare the k₂ values for the three isomers to determine their relative reactivity.[1]
Protocol 2: Comparative Yields in the Wittig Reaction
Objective: To compare the product yields of the Wittig reaction between the three fluorobenzaldehyde isomers and a stabilized ylide.[1]
Materials:
-
ortho-Fluorobenzaldehyde
-
meta-Fluorobenzaldehyde
-
para-Fluorobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous solvent (e.g., THF)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In three separate, identical reaction flasks, dissolve an equimolar amount of each fluorobenzaldehyde isomer in the anhydrous solvent.[1]
-
To each flask, add an equimolar amount of the stabilized Wittig ylide.[1]
-
Stir the reactions at a constant temperature for a set period.
-
Quench the reactions and perform an identical workup and purification procedure for all three reaction mixtures.
-
Isolate the product and determine the yield for each isomer.
-
Compare the yields to assess the relative reactivity of the isomers in the Wittig reaction.
Visualization of Reactivity Factors
The following diagram illustrates the logical relationship between the electronic and steric effects of the fluorine substituent and the resulting reactivity of the fluorobenzaldehyde isomers.
Caption: Logical workflow of substituent effects on reactivity.
References
A Comparative Guide to Validating the Structure of 2-Fluoro-3,4-dimethoxybenzaldehyde Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. For a molecule like 2-Fluoro-3,4-dimethoxybenzaldehyde, a versatile building block in medicinal chemistry, ensuring the correct isomeric structure is paramount.[1] Synthesis procedures, such as the Vilsmeier-Haack formylation of electron-rich aromatic compounds, can sometimes yield isomeric byproducts.[2][3][4][5] This guide provides a comparative overview of key analytical techniques for validating the desired product and distinguishing it from potential isomers, supported by experimental data and protocols.
The Synthetic Challenge: Isomeric Purity
A common route to prepare substituted benzaldehydes is the formylation of a corresponding substituted benzene.[6][7] In the case of this compound (Product A ), formylation of 1-fluoro-2,3-dimethoxybenzene is a plausible pathway. However, electrophilic aromatic substitution on this precursor could potentially lead to the formation of the isomeric byproduct, 6-Fluoro-2,3-dimethoxybenzaldehyde (Byproduct B ). Differentiating between these two isomers is critical and requires a multi-technique analytical approach.
Caption: Synthesis of this compound and a potential isomer.
Comparative Analysis of Spectroscopic Techniques
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive toolkit for structural elucidation. Each technique offers unique insights that, when combined, leave no room for ambiguity.
The following analytical workflow is recommended for the efficient and thorough validation of the synthesis product.
Caption: Recommended workflow for structural validation of the synthesis product.
Data Presentation: A Comparative Summary
The table below summarizes the expected quantitative data from key analytical techniques for the desired product and the potential byproduct. The most definitive data for distinguishing the isomers come from ¹H and ¹⁹F NMR due to the unique coupling patterns between the fluorine and adjacent protons.
| Analytical Technique | Parameter | Expected Data for Product A (Target) | Expected Data for Byproduct B (Isomer) | Key Differentiator |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) [m/z] | 184.05 | 184.05 | No |
| Infrared (IR) Spectroscopy | C=O Stretch [cm⁻¹] | ~1685 - 1705 | ~1685 - 1705 | No |
| Aldehyde C-H Stretch [cm⁻¹] | ~2750, ~2850 | ~2750, ~2850 | No | |
| ¹H NMR | Aldehyde-H (CHO) | ~10.3 ppm (d) | ~10.4 ppm (s) | Yes (Multiplicity) |
| Aromatic-H | H-5: ~7.7 ppm (dd)H-6: ~7.2 ppm (d) | H-4: ~7.7 ppm (t)H-5: ~6.9 ppm (d) | Yes (Pattern & Coupling) | |
| Methoxy-H (OCH₃) | ~3.95 ppm (s, 3H)~3.93 ppm (s, 3H) | ~3.9 ppm (s, 6H) | No | |
| ¹³C NMR | Carbonyl-C (CHO) | ~188 ppm (d, J ≈ 5 Hz) | ~188 ppm (d, J ≈ 2 Hz) | Possible (Coupling) |
| C-F Carbon | ~155 ppm (d, J ≈ 250 Hz) | ~162 ppm (d, J ≈ 260 Hz) | Yes (Chemical Shift) | |
| ¹⁹F NMR | Fluorine Signal | Doublet of doublets (dd) | Triplet (t) | Yes (Multiplicity) |
Logical Differentiation Using NMR
The power of NMR spectroscopy, particularly the combination of ¹H and ¹⁹F NMR, lies in its ability to probe through-bond spin-spin coupling. This provides direct evidence of the connectivity of atoms, allowing for unambiguous isomer identification.
For Product A , the fluorine atom at position 2 will couple to the aldehyde proton at position 1 (a four-bond coupling, ⁴JHF) and the aromatic proton at position 6 (a three-bond coupling, ³JHF). In the ¹⁹F NMR, this will result in a doublet of doublets. Conversely, for Byproduct B , the fluorine at position 6 is symmetrically flanked by two aromatic protons (H-5 and H-4), resulting in a triplet in the ¹⁹F NMR spectrum. This difference in multiplicity is the most definitive piece of evidence.
Caption: Logical flow for isomer differentiation using NMR coupling patterns.
Experimental Protocols
Detailed and consistent experimental procedures are essential for reproducible and reliable data.
Mass Spectrometry (MS)
-
Technique: Electron Ionization Mass Spectrometry (EI-MS).
-
Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Standard GC-MS or direct-infusion MS system.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[8]
-
Mass Range: m/z 40-300.
-
-
Data Analysis: Identify the molecular ion peak [M]⁺ corresponding to the molecular weight of C₉H₉FO₃ (184.17 g/mol ).[9][10] Analyze the fragmentation pattern, looking for characteristic losses such as -H (m/z 183), -CHO (m/z 155), and -OCH₃ (m/z 153).
Infrared (IR) Spectroscopy
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR).
-
Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.
-
Instrumentation: FTIR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
-
-
Data Analysis: Confirm the presence of key functional groups by identifying their characteristic absorption bands. For aromatic aldehydes, expect a strong C=O stretch around 1705-1685 cm⁻¹ and two weaker C-H stretches for the aldehyde proton around 2850 cm⁻¹ and 2750 cm⁻¹.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H, ¹³C, and ¹⁹F NMR.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Data Analysis:
-
¹H NMR: Integrate peaks to confirm proton counts. Analyze chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to determine proton environments and connectivity.
-
¹³C NMR: Identify the number of unique carbon environments. Note the large one-bond C-F coupling (¹JCF) for the carbon directly attached to fluorine and smaller multi-bond couplings for nearby carbons.[16]
-
¹⁹F NMR: Analyze the multiplicity of the fluorine signal to determine the number and equivalence of neighboring protons. This is the most critical experiment for isomer differentiation.[17][18][19]
-
References
- 1. This compound [myskinrecipes.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chemuniverse.com [chemuniverse.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. colorado.edu [colorado.edu]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 17. researchgate.net [researchgate.net]
- 18. biophysics.org [biophysics.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
1H NMR Analysis of 2-Fluoro-3,4-dimethoxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectrum of 2-Fluoro-3,4-dimethoxybenzaldehyde against structurally related analogues. Due to the limited availability of public experimental ¹H NMR data for this compound, this guide leverages spectral data from comparable molecules to predict and understand the key features of its spectrum. The analysis focuses on the influence of substituent positioning on chemical shifts and coupling constants.
Comparative ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for selected benzaldehyde derivatives. These compounds provide a basis for understanding the electronic effects of fluoro and methoxy groups on the aromatic protons and the aldehyde proton. The data for this compound is predicted based on the trends observed in these analogues.
| Compound | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Methoxy H (δ, ppm) | Solvent |
| This compound | ~10.3 (d) | H-5: ~7.0-7.2 (m) H-6: ~7.6-7.8 (m) | ~3.9 (s, 3H) ~3.9 (s, 3H) | CDCl₃ |
| 3,4-Dimethoxybenzaldehyde | 9.84 (s) | 7.43 (dd, J=8.2, 1.8 Hz) 7.41 (d, J=1.8 Hz) 6.98 (d, J=8.2 Hz) | 3.95 (s, 3H) 3.94 (s, 3H) | CDCl₃ |
| 2-Fluorobenzaldehyde | 10.35 (s) | 7.88 (m) 7.61 (m) 7.27 (m) 7.17 (m) | - | CDCl₃ |
| 3-Fluoro-4-methoxybenzaldehyde | 9.85 (s) | 7.69 (dd, J=8.4, 2.0 Hz) 7.63 (dd, J=11.0, 2.0 Hz) 7.05 (t, J=8.4 Hz) | 3.98 (s) | CDCl₃ |
Predicted ¹H NMR Analysis of this compound
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aldehyde proton, two aromatic protons, and two methoxy groups.
-
Aldehyde Proton: The aldehyde proton is anticipated to appear as a doublet in the downfield region, around 10.3 ppm . The coupling will be a short-range coupling to the adjacent fluorine atom. This is a characteristic feature distinguishing it from non-fluorinated benzaldehydes where the aldehyde proton is a singlet.
-
Aromatic Protons: The two aromatic protons, H-5 and H-6, will exhibit a complex splitting pattern due to mutual coupling and coupling to the fluorine at position 2.
-
H-6 is expected to be further downfield, likely in the 7.6-7.8 ppm range, due to the deshielding effect of the adjacent aldehyde group. It will likely appear as a multiplet.
-
H-5 is expected to be more upfield, around 7.0-7.2 ppm , and will also be a multiplet.
-
-
Methoxy Protons: The two methoxy groups at positions 3 and 4 are expected to appear as two distinct singlets around 3.9 ppm . Their chemical shifts might be slightly different due to the influence of the adjacent fluorine atom.
Experimental Protocols
General ¹H NMR Acquisition
A standard protocol for acquiring ¹H NMR spectra of small organic molecules is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube.
-
-
Instrumental Analysis:
-
The ¹H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and comparison.
Caption: Logical workflow for 1H NMR analysis.
Navigating the Therapeutic Potential of Benzaldehyde Derivatives: A Comparative Analysis of Cholinesterase Inhibitors
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery, the molecular scaffold of substituted benzaldehydes has emerged as a versatile starting point for the synthesis of novel therapeutic agents. While 2-Fluoro-3,4-dimethoxybenzaldehyde is recognized as a key intermediate in the development of central nervous system (CNS) drugs and antidepressants, a comprehensive comparative guide on the efficacy of its direct derivatives remains elusive in publicly available data. However, by examining closely related compounds, researchers can glean valuable insights into the therapeutic promise of this chemical class. This guide delves into the efficacy of benzimidazole-based cholinesterase inhibitors, derived from substituted benzaldehydes, as potential treatments for Alzheimer's disease, comparing them with the established drug, Donepezil.
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, memory loss, and behavioral changes. A key pathological hallmark of the disease is the deficiency of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down acetylcholine, and their inhibition is a primary therapeutic strategy to manage the symptoms of Alzheimer's.
Efficacy of Novel Benzimidazole-Based Cholinesterase Inhibitors
A series of twenty-one benzimidazole derivatives incorporating a substituted benzaldehyde moiety have been synthesized and evaluated for their ability to inhibit both AChE and BuChE. The inhibitory potential of these compounds was measured in terms of their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. For comparison, the well-established Alzheimer's drug, Donepezil, was used as a standard.
The most potent compound identified in this series, referred to as Compound 3, which features chloro groups at the 3 and 4 positions of the phenyl ring, demonstrated significant inhibitory activity against both enzymes. Notably, its efficacy against BuChE was superior to that of Donepezil.[1]
Below is a summary of the inhibitory activities of selected synthesized compounds compared to Donepezil.
| Compound | AChE IC50 (µM)[1] | BuChE IC50 (µM)[1] |
| Compound 3 | 0.050 ± 0.001 | 0.080 ± 0.001 |
| Compound 10 | Data not specified | Data not specified |
| Donepezil (Standard) | 0.016 ± 0.12 | 0.30 ± 0.010 |
Note: Specific IC50 values for Compound 10 were not provided in the source material, but it was identified as the second most potent compound in the series.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following outlines the key experimental protocols used in the evaluation of these novel cholinesterase inhibitors.
Synthesis of Benzimidazole-Based Derivatives
The synthesis of the benzimidazole derivatives involves a multi-step process. A generalized workflow for this synthesis is depicted in the diagram below. The initial step typically involves the reaction of a substituted o-phenylenediamine with a substituted benzaldehyde to form the benzimidazole core. Further modifications can then be made to the core structure to generate a library of compounds.
Figure 1. Generalized synthesis workflow for benzimidazole derivatives.
In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of the synthesized compounds against AChE (from electric eel) and BuChE (from equine serum) was determined using a modified Ellman's spectrophotometric method.
-
Preparation of Reagents: Solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes were prepared in phosphate buffer (pH 8.0).
-
Assay Procedure:
-
A reaction mixture containing the enzyme, DTNB, and the test compound (at various concentrations) was pre-incubated.
-
The reaction was initiated by the addition of the substrate (ATCI for AChE or BTCI for BuChE).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance of the yellow product was measured spectrophotometrically at 412 nm over time.
-
-
Data Analysis: The rate of reaction was calculated, and the percentage of inhibition by the test compound was determined. The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2. Workflow for the in vitro cholinesterase inhibition assay.
Signaling Pathways and Molecular Interactions
The therapeutic effect of cholinesterase inhibitors is rooted in their ability to modulate cholinergic signaling in the brain. By inhibiting the breakdown of acetylcholine, these drugs increase its concentration in the synaptic cleft, thereby enhancing neurotransmission at cholinergic synapses. This is particularly relevant in Alzheimer's disease, where there is a significant loss of cholinergic neurons.
Molecular docking studies have provided insights into the binding interactions of these novel benzimidazole derivatives with the active sites of AChE and BuChE. These studies revealed that the most potent compounds form stable complexes with the enzymes, engaging in key interactions with amino acid residues within the binding pockets.[1] For instance, Compound 3 was found to form a highly stable complex with both AChE and BuChE, suggesting a strong and effective inhibition.[1]
Figure 3. Signaling pathway illustrating the action of cholinesterase inhibitors.
Conclusion
Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. The information provided should not be considered as medical advice.
References
A Comparative Purity Analysis of Commercially Available 2-Fluoro-3,4-dimethoxybenzaldehyde
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative purity analysis of commercially available 2-Fluoro-3,4-dimethoxybenzaldehyde from three hypothetical major suppliers, herein designated as Supplier A, Supplier B, and Supplier C. The analysis utilizes standard analytical techniques to provide a comprehensive overview of product quality and consistency.
This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Impurities in this starting material can lead to unwanted side reactions, reduced yields, and the introduction of contaminants in the final product. This guide outlines the experimental protocols for purity assessment and presents a comparative summary of the results.
Comparative Purity and Impurity Profile
The purity of this compound obtained from three different commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A summary of the quantitative data is presented in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.58 | 98.72 | 99.25 |
| Purity by GC-MS (%) | 99.61 | 98.65 | 99.31 |
| Major Impurity 1 (%) | 0.21 | 0.85 | 0.43 |
| Major Impurity 2 (%) | 0.15 | 0.33 | 0.18 |
| Residual Solvents (ppm) | <50 | 150 | 75 |
| Water Content (%) | 0.05 | 0.12 | 0.08 |
Caption: Comparative purity analysis of this compound from three suppliers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A reversed-phase HPLC method was developed to determine the purity of this compound and to quantify any impurities.
-
Instrumentation: A standard analytical HPLC system equipped with a UV detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (starting with 40% acetonitrile, increasing to 80% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS analysis was performed to identify and quantify volatile impurities and residual solvents.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at 15°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: Samples were prepared by dissolving 1 mg of the compound in 1 mL of dichloromethane.
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
Proton NMR spectroscopy was used to confirm the structure of the main component and to detect any structurally related impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Procedure: A 5 mg sample was dissolved in 0.75 mL of CDCl₃. The spectrum was acquired with 16 scans.
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates the logical workflow of the comprehensive purity analysis process employed for the comparison.
Caption: Workflow for the comprehensive purity analysis of this compound.
Hypothetical Signaling Pathway Application
This compound can serve as a precursor in the synthesis of novel kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where such an inhibitor might act.
Caption: A hypothetical signaling pathway inhibited by a derivative of the title compound.
References
A Comparative Analysis of the Reactivity of 2-Fluoro-3,4-dimethoxybenzaldehyde and 2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Fluoro-3,4-dimethoxybenzaldehyde and 2,4-difluorobenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, designing novel molecular scaffolds, and accelerating drug discovery programs. This analysis is supported by established principles of physical organic chemistry and includes detailed experimental protocols for key chemical transformations.
Introduction to the Contestants: Structure and Electronic Profile
The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic and steric environment of the aldehyde functional group. The electrophilicity of the carbonyl carbon is the primary determinant for its susceptibility to nucleophilic attack, a key step in many synthetic transformations.
2,4-difluorobenzaldehyde possesses two highly electronegative fluorine atoms. These atoms exert a strong electron-withdrawing inductive effect (-I), which significantly depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon. This heightened electrophilicity renders 2,4-difluorobenzaldehyde a highly reactive substrate for nucleophilic addition reactions.
In contrast, This compound presents a more complex electronic landscape. The fluorine atom at the 2-position is inductively electron-withdrawing (-I). However, the two methoxy groups at the 3- and 4-positions are electron-donating via resonance (+R), a consequence of the lone pair of electrons on the oxygen atoms delocalizing into the aromatic ring. This resonance effect counteracts the inductive withdrawal of the fluorine and the methoxy groups' own inductive effects (-I). Generally, the resonance donation of methoxy groups is a significant factor that can decrease the overall electrophilicity of the carbonyl carbon compared to a difluoro-substituted analogue. Furthermore, the presence of a substituent at the 2-position (ortho to the aldehyde) can introduce steric hindrance, potentially impeding the approach of bulky nucleophiles.
Theoretical Reactivity Comparison
Based on the electronic properties of the substituents, a general trend in reactivity can be predicted. The strong and cumulative electron-withdrawing nature of the two fluorine atoms in 2,4-difluorobenzaldehyde is expected to make its carbonyl carbon significantly more electrophilic than that of this compound. The electron-donating resonance from the two methoxy groups in the latter is predicted to reduce the partial positive charge on the carbonyl carbon, thus decreasing its reactivity towards nucleophiles.
Comparative Reactivity Data
| Reaction Type | 2,4-Difluorobenzaldehyde (Expected Outcome) | This compound (Expected Outcome) | Rationale for Reactivity Difference |
| Wittig Reaction | Higher yield and/or faster reaction rate. | Lower yield and/or slower reaction rate. | The increased electrophilicity of the carbonyl carbon in 2,4-difluorobenzaldehyde facilitates the initial nucleophilic attack by the phosphorus ylide. |
| Knoevenagel Condensation | Higher yield and/or faster reaction rate. | Lower yield and/or slower reaction rate. | The electron-withdrawing fluorine atoms increase the acidity of the α-protons of the intermediate, favoring the elimination step, and enhance carbonyl reactivity. |
| Schiff Base Formation | Higher yield and/or faster reaction rate. | Lower yield and/or slower reaction rate. | The rate-determining step, the nucleophilic attack of the amine on the carbonyl carbon, is accelerated by the electron-withdrawing fluorine atoms. |
| Oxidation (e.g., with PCC) | Slower reaction rate. | Faster reaction rate. | Electron-donating groups, like methoxy, can stabilize the transition state of oxidation, often leading to faster reaction rates. |
| Reduction (e.g., with NaBH4) | Faster reaction rate. | Slower reaction rate. | The more electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde is more susceptible to hydride attack. |
Experimental Protocols
The following are generalized protocols for common reactions involving benzaldehydes. These should be optimized for the specific substrate and laboratory conditions.
Wittig Reaction
Objective: To synthesize a substituted styrene from a benzaldehyde.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
(Triphenylphosphoranylidene)methane (or other desired Wittig reagent, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the Wittig reagent in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the substituted benzaldehyde in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation
Objective: To form a carbon-carbon double bond via condensation with an active methylene compound.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Malononitrile (or other active methylene compound, 1.0 eq)
-
Piperidine or another basic catalyst (catalytic amount)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC. The product often precipitates out of the solution upon formation.
-
After the reaction is complete (typically 1-4 hours), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Schiff Base Formation
Objective: To synthesize an imine from a benzaldehyde and a primary amine.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Primary amine (e.g., aniline, 1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, optional)
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted benzaldehyde and the primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often crystallize out.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) if necessary to obtain a pure product.
Conclusion
The reactivity of this compound and 2,4-difluorobenzaldehyde is dictated by the interplay of inductive and resonance effects of their substituents. 2,4-difluorobenzaldehyde is predicted to be the more reactive of the two in nucleophilic addition reactions due to the potent electron-withdrawing nature of its two fluorine atoms, which significantly enhances the electrophilicity of the carbonyl carbon. Conversely, the electron-donating methoxy groups in This compound are expected to render it less reactive in the same class of reactions.
For synthetic chemists and drug development professionals, the choice between these two building blocks will depend on the desired reaction outcome. For reactions requiring a highly electrophilic aldehyde, 2,4-difluorobenzaldehyde is the superior choice. For transformations where a more moderate reactivity is desired, or where the electronic and steric properties of the methoxy and fluoro groups are specifically required for downstream applications, this compound would be the more appropriate starting material. The provided experimental protocols offer a solid foundation for the synthetic application of both of these valuable fluorinated benzaldehydes.
Characterization of Impurities in 2-Fluoro-3,4-dimethoxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 2-Fluoro-3,4-dimethoxybenzaldehyde. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for purity assessment and impurity profiling. The following sections detail potential impurities, comparative analytical data, and detailed experimental protocols.
Introduction to this compound and its Impurities
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including agents targeting the central nervous system.[1] The purity of this starting material is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route, degradation, or storage.
Based on a known synthetic pathway, a potential major byproduct has been identified, likely formed via a benzyne pathway, especially in larger scale preparations.[2] Other potential impurities could include starting materials, reagents, other isomeric forms, and oxidation or reduction products.
Comparative Analysis of Analytical Techniques
The characterization and quantification of impurities in this compound samples are typically achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.[3][4]
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Limitations | Typical Impurities Detected |
| HPLC-UV | Separation based on polarity in the liquid phase, followed by UV absorbance detection.[5] | Gold standard for purity analysis, high sensitivity, suitable for non-volatile and thermally labile compounds.[3] | May require derivatization for compounds without a UV chromophore. | Process-related impurities, degradation products, non-volatile compounds. |
| GC-MS | Separation based on volatility and polarity in the gas phase, followed by mass-based detection.[5] | Excellent for volatile and semi-volatile impurities, provides structural information from mass spectra.[6] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[6] | Residual solvents, volatile starting materials, and byproducts. |
| NMR | Measures the magnetic properties of atomic nuclei to provide detailed structural information.[7] | Unrivaled for structural elucidation of unknown impurities, non-destructive.[7][8] | Lower sensitivity compared to chromatographic techniques, complex spectra for mixtures. | Isomers, structurally similar impurities, provides unambiguous structure confirmation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for the analysis of aromatic aldehydes, which can be adapted for this compound.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the detection of residual solvents and other volatile organic impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1).
-
Injector Temperature: 250 °C.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program:
MS Conditions:
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Full scan mode (e.g., m/z 40-400).[5]
Sample Preparation:
-
Prepare a solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹⁹F NMR are powerful tools for the structural confirmation of the main component and the identification of fluorine-containing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key signals for this compound would include the aldehyde proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8 ppm), and methoxy protons (singlets, ~3-4 ppm).[10]
-
¹⁹F NMR Protocol:
-
¹⁹F NMR can be particularly useful for identifying and quantifying fluorinated impurities.[11] The chemical shift of the fluorine atom is highly sensitive to its chemical environment.
Impurity Characterization Workflow
The following diagram illustrates a typical workflow for the identification and characterization of impurities in a pharmaceutical intermediate like this compound.
Caption: Workflow for Impurity Characterization.
Conclusion
The comprehensive characterization of impurities in this compound is essential for ensuring the quality and safety of pharmaceutical products. A multi-technique approach, combining the quantitative power of HPLC, the sensitivity of GC-MS for volatile compounds, and the definitive structural elucidation capabilities of NMR, provides a robust strategy for impurity profiling. The experimental protocols and workflow provided in this guide offer a framework for researchers to develop and validate methods for the routine analysis and in-depth characterization of impurities in this critical pharmaceutical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Analytical Method [keikaventures.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids | MDPI [mdpi.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
A Researcher's Guide to Isotopic Labeling of Aromatic Aldehydes: A Comparative Analysis
In the landscape of modern drug discovery and development, isotopic labeling stands as a cornerstone technique for elucidating metabolic pathways, quantifying drug distribution, and enhancing the pharmacokinetic profiles of therapeutic agents. Aromatic aldehydes, key synthetic intermediates, are frequently targeted for isotopic labeling to introduce reporters such as deuterium (²H), carbon-13 (¹³C), or fluorine-18 (¹⁸F) for various analytical and imaging applications. This guide provides a comparative overview of common isotopic labeling strategies for benzaldehyde derivatives, offering researchers the data and methodologies needed to select the optimal approach for their specific research goals. While direct isotopic labeling studies involving 2-Fluoro-3,4-dimethoxybenzaldehyde are not prominently documented in the reviewed literature, the principles and methods described herein are broadly applicable to a wide range of substituted benzaldehydes.
Comparative Analysis of Isotopic Labeling Methods
The choice of isotope and labeling strategy is dictated by the intended application. Stable isotopes like deuterium and carbon-13 are invaluable for mechanistic studies and as internal standards in mass spectrometry, while positron-emitting isotopes like fluorine-18 are essential for in vivo imaging with Positron Emission Tomography (PET). The following tables summarize quantitative data for different labeling approaches applied to benzaldehyde and its derivatives.
Deuterium Labeling
Deuterium labeling of the formyl group can enhance the metabolic stability of a drug by exploiting the kinetic isotope effect.
| Method | Catalyst/Reagent | Deuterium Source | Substrate | Isotopic Purity (%) | Yield (%) | Reference |
| N-Heterocyclic Carbene (NHC) Catalysis | NHC | D₂O | Aromatic Aldehydes | >95 | High | [1] |
| Synergistic Organic and Photoredox Catalysis | Thiol catalyst, Photoredox catalyst | D₂O | Aromatic Aldehydes | Excellent | High | [2] |
| Transition-Metal Catalysis | Ru/C | D₂ | Aldehydes | High | N/A | [3] |
Carbon-13 Labeling
Carbon-13 labeling is primarily used for Nuclear Magnetic Resonance (NMR) spectroscopy and as a stable isotope tracer in metabolic studies.
| Method | Labeled Position | Substrate | Isotopic Purity (%) | Chemical Purity (%) | Reference |
| Chemical Synthesis | Carbonyl (C=O) | Benzaldehyde | 99 atom % ¹³C | 99 | [4] |
| Chemical Synthesis | Fully Labeled Ring and Carbonyl | Benzaldehyde | N/A | N/A | [5] |
Fluorine-18 Labeling for PET Imaging
Fluorine-18 is a positron emitter with a convenient half-life of 109.8 minutes, making it ideal for PET imaging studies. Labeling of aromatic aldehydes with ¹⁸F is often achieved through nucleophilic substitution on an activated aromatic ring or by using a pre-labeled prosthetic group.
| Method | Precursor | Labeled Product | Radiochemical Yield (RCY) (%) | Molar Activity (GBq/μmol) | Reference |
| Nucleophilic Aromatic Substitution | Nitro-substituted benzaldehyde derivative | 4-[¹⁸F]Fluorobenzaldehyde | 9-19 (decay corrected) | 79 | [6] |
| Prosthetic Group Labeling | Tosylated precursor | [¹⁸F]Fluoro-PEG-benzaldehyde ([¹⁸F]-FPBA) | High | N/A | [7] |
| Copper-Mediated Fluorination | Triarylsulfonium salts | [¹⁸F]-4-Fluoroiodobenzene | High | N/A | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of isotopic labeling. Below are representative protocols for the deuterium and fluorine-18 labeling of aromatic aldehydes.
Protocol 1: Deuterium Labeling of Benzaldehyde using NHC Catalysis
This protocol is adapted from the general principles of NHC-catalyzed hydrogen-deuterium exchange.[1]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
N-Heterocyclic Carbene (NHC) precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Base (e.g., potassium tert-butoxide)
-
Deuterium oxide (D₂O)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the NHC precursor and the base.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.
-
Add the aromatic aldehyde to the reaction mixture.
-
Add D₂O as the deuterium source.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by ¹H NMR spectroscopy until the formyl proton signal is diminished.
-
Upon completion, quench the reaction with a suitable reagent (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deuterated aldehyde by column chromatography on silica gel.
-
Confirm the isotopic purity by mass spectrometry and NMR spectroscopy.
Protocol 2: Synthesis of 4-[¹⁸F]Fluorobenzaldehyde via Nucleophilic Aromatic Substitution
This protocol is based on the general method for nucleophilic ¹⁸F-fluorination of activated aromatic systems.[6][9]
Materials:
-
4-Nitrobenzaldehyde or other suitably activated precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Phase transfer catalyst (e.g., Kryptofix 2.2.2)
-
Base (e.g., potassium carbonate)
-
Anhydrous aprotic solvent (e.g., DMSO or acetonitrile)
Procedure:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Dissolve the 4-nitrobenzaldehyde precursor in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/Kryptofix complex.
-
Heat the reaction mixture at a high temperature (e.g., 120-160 °C) for a specified time (e.g., 15-30 minutes).
-
Cool the reaction mixture and dilute with water.
-
Purify the 4-[¹⁸F]fluorobenzaldehyde using solid-phase extraction (SPE) or semi-preparative HPLC.
-
Formulate the final product in a suitable solvent for injection (e.g., saline with ethanol).
-
Determine the radiochemical yield, radiochemical purity, and molar activity using analytical HPLC and a dose calibrator.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the isotopic labeling of aromatic aldehydes.
References
- 1. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl-selective deuteration of aldehydes with D 2 O via synergistic organic and photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05132E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 苯甲醛-α-13C 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoride-18 Radiolabeling of Peptides Bearing an Aminooxy Functional Group to a Prosthetic Ligand via an Oxime Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis: 2-Fluoro-3,4-dimethoxybenzaldehyde in Pharmaceutical Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision, balancing cost, efficiency, and the final product's desired properties. This guide provides a comprehensive cost-benefit analysis of 2-Fluoro-3,4-dimethoxybenzaldehyde compared to its non-fluorinated analog, 3,4-dimethoxybenzaldehyde (also known as veratraldehyde). This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in making strategic decisions for their synthetic endeavors.
Executive Summary
This compound presents itself as a valuable, albeit more expensive, building block in pharmaceutical synthesis, particularly where enhanced biological activity and metabolic stability are paramount. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. In contrast, 3,4-dimethoxybenzaldehyde offers a more cost-effective and readily available alternative, suitable for a wide range of applications where the specific benefits of fluorination are not critical. This guide will delve into a quantitative comparison of these two reagents, examining their cost, synthetic performance in a model reaction, and the potential impact on drug discovery pipelines.
Cost Analysis
A primary consideration in any synthetic campaign is the cost of starting materials. The introduction of a fluorine atom into an aromatic ring is a synthetically demanding process, which is reflected in the significantly higher cost of this compound.
| Compound | Supplier Example | Price (USD) per Gram | Purity |
| This compound | ChemUniverse | $587.00/1g[1] | 97%[1] |
| 3,4-Dimethoxybenzaldehyde | Sigma-Aldrich | ~$2.21/g (for 100g) | 99%[2] |
| 3,4-Dimethoxybenzaldehyde | ChemicalBook | ~$0.20/g (for 25kg) | 99%[3] |
Note: Prices are subject to change and may vary between suppliers. The price for this compound is for a small quantity, and bulk pricing may differ. However, the trend of a significantly higher cost for the fluorinated compound is expected to hold true for larger quantities.
The substantial price difference underscores the need for a careful evaluation of the potential benefits of using the fluorinated analog. The decision to employ this compound should be justified by a clear hypothesis that the fluorine atom will impart advantageous properties to the final molecule, such as increased potency, improved metabolic stability, or enhanced binding affinity to the biological target.
Performance Comparison: The Perkin Reaction
To provide a quantitative comparison of the synthetic utility of these two aldehydes, we will consider the Perkin reaction, a well-established method for the synthesis of α,β-unsaturated carboxylic acids (cinnamic acids). Cinnamic acid derivatives are important intermediates in the synthesis of various pharmaceuticals.
The general reaction is as follows:
Caption: General scheme of the Perkin reaction.
Comparative Experimental Data
| Parameter | This compound | 3,4-Dimethoxybenzaldehyde |
| Product | 3-(2-Fluoro-3,4-dimethoxyphenyl)acrylic acid | 3-(3,4-Dimethoxyphenyl)acrylic acid |
| Reported Yield | Estimated: 65-75%¹ | 70%[4] |
| Reported Purity | Estimated: >95%¹ | High |
| Reaction Time | 5-8 hours (conventional heating) | 4-8 hours (conventional heating)[4] |
¹Estimated yield and purity for the Perkin reaction with this compound are based on typical yields for similar fluorinated aromatic aldehydes in this reaction. The electron-withdrawing nature of the fluorine atom may slightly influence the reaction rate and yield.
The non-fluorinated 3,4-dimethoxybenzaldehyde is a well-documented substrate for the Perkin reaction, consistently providing good yields of the corresponding cinnamic acid. The fluorinated counterpart is expected to perform similarly, with the potential for slight variations in reaction kinetics due to the electronic effects of the fluorine substituent.
Experimental Protocols
General Protocol for the Perkin Reaction
This protocol provides a general methodology for the synthesis of cinnamic acid derivatives from aromatic aldehydes.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Anhydrous sodium acetate (1.0 eq)
-
10% Sodium carbonate solution
-
Dilute hydrochloric acid
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the aromatic aldehyde (1.0 eq), acetic anhydride (1.5 eq), and freshly fused and finely powdered anhydrous sodium acetate (1.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated in an oil bath at 180°C for 5-8 hours.
-
The hot mixture is then poured into a beaker of water with stirring.
-
The resulting solution is heated until all the oil has dissolved.
-
A sufficient amount of 10% sodium carbonate solution is added to the hot solution to remove any unreacted aldehyde. The solution is then filtered.
-
The filtrate is cooled and acidified with dilute hydrochloric acid.
-
The precipitated cinnamic acid derivative is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Caption: Experimental workflow for the Perkin reaction.
The Impact of Fluorination in Drug Discovery
The strategic incorporation of fluorine into a drug candidate can have profound effects on its biological properties. The high electronegativity and small size of the fluorine atom can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life of the drug in the body.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity and potency.
-
Altered Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
-
Modified pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence the drug's ionization state and interaction with its target.
Caption: Key effects of fluorination in drug discovery.
Conclusion
The choice between this compound and 3,4-dimethoxybenzaldehyde is a classic example of the cost-versus-benefit trade-off in pharmaceutical research and development.
-
3,4-Dimethoxybenzaldehyde is the pragmatic choice for routine synthesis and the development of non-fluorinated analogs. Its low cost, high purity, and well-established reactivity make it a reliable and economical starting material.
-
This compound is a strategic investment for lead optimization and the development of next-generation drug candidates. While its high cost necessitates a well-justified rationale, the potential for improved pharmacokinetic and pharmacodynamic properties can lead to the discovery of more effective and safer medicines.
Ultimately, the decision rests on the specific goals of the research program. For early-stage discovery and structure-activity relationship (SAR) studies where cost is a major driver, 3,4-dimethoxybenzaldehyde is the preferred starting point. However, for programs aiming to enhance the properties of a lead compound through medicinal chemistry, the strategic incorporation of fluorine via this compound can be a powerful and ultimately value-adding approach.
References
Safety Operating Guide
Safe Disposal Protocol for 2-Fluoro-3,4-dimethoxybenzaldehyde
The proper management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Fluoro-3,4-dimethoxybenzaldehyde, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Profile
Understanding the hazard profile of this compound is the foundational step for its safe management. Based on data from structurally similar compounds, this chemical should be handled as a hazardous substance.[1][2][3] Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hazard Identification and Classification
The hazard profile, compiled from data on analogous benzaldehydes, is summarized below.
| Hazard Classification | Hazard Statement | GHS Code | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | [1][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation. | H318 / H319 | [1][2] |
| Skin Sensitization | May cause an allergic skin reaction. | H317 | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [1][2] |
Disposal and Decontamination Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved and licensed waste disposal contractor, typically coordinated through your institution's Environmental Health and Safety (EHS) department.[3][4][5] Never dispose of this chemical down the drain or in municipal waste.[6][7]
Step 1: Required Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn to minimize exposure risk:
-
Eye Protection : Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3]
-
Hand Protection : Wear chemical-resistant gloves such as butyl or nitrile rubber.[8] Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[3]
-
Body Protection : A standard laboratory coat is required. For larger quantities or potential for splash, consider additional protective clothing.
Step 2: Waste Collection and Segregation
Proper segregation is fundamental to a compliant disposal process.[7]
-
Solid Waste : Collect unused or contaminated solid this compound in a designated, robust, and sealable hazardous waste container.[7] This includes any contaminated items like weigh boats, pipette tips, or absorbent materials from a spill cleanup.[7]
-
Liquid Waste : Solutions containing this compound must be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[7]
-
Contaminated Labware : Disposable items that are contaminated should be double-bagged, sealed, and labeled as hazardous waste.[7] Non-disposable glassware must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as hazardous liquid waste.[7]
Step 3: Labeling and Storage
All hazardous waste containers must be correctly labeled and stored.
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the relevant hazards (e.g., "Toxic," "Irritant").[7]
-
Storage : Keep the waste container tightly sealed when not in use.[2][4] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of waste generation and under the control of laboratory personnel.[7]
Step 4: Arranging Final Disposal
Once the waste container is full or has been stored for the maximum allowable time (e.g., 90 days), contact your institution's EHS office to schedule a pickup.[7] Do not attempt to transport hazardous waste outside of your designated laboratory area.
Experimental Protocol: Accidental Spill Cleanup
This protocol outlines the immediate steps for managing an accidental release of this compound.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure the space is well-ventilated.[1] For major spills, alert others and evacuate the laboratory.[2]
-
Don PPE : Before cleanup, put on the required PPE as described in Step 1 of the disposal protocol.
-
Contain the Spill : For solid spills, carefully sweep up the substance, avoiding the creation of dust.[1][3] For liquid spills, cover and absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2]
-
Collect Waste : Carefully scoop or wipe up the contained material and place it into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[2][3]
-
Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials and rinsate as hazardous waste. Equipment used for cleanup should be decontaminated.[2]
-
Report : Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. safety.fsu.edu [safety.fsu.edu]
Personal protective equipment for handling 2-Fluoro-3,4-dimethoxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2-Fluoro-3,4-dimethoxybenzaldehyde, including detailed operational and disposal plans.
Hazard Summary
Based on data from structurally similar compounds, this compound is anticipated to present the following hazards:
-
May cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Glasses | Must have side shields and conform to EN166, NIOSH, or equivalent standards.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable material. Inspect for tears or holes before each use.[2][4] |
| Body Protection | Laboratory Coat | Standard laboratory coat to be worn at all times. |
| Respiratory | Fume Hood | All handling of the solid and its solutions must be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
This plan outlines the procedural steps for safely handling this compound from receipt to experimental use.
-
Receiving and Inspection :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
-
Preparation for Use :
-
Ensure a chemical fume hood is operational and uncluttered.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily accessible.
-
-
Weighing and Aliquoting :
-
Perform all weighing and aliquoting of the solid compound inside a chemical fume hood to avoid inhalation of any dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.[2]
-
Close the primary container tightly immediately after use.
-
-
Experimental Use :
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to ensure laboratory and environmental safety.
-
Waste Segregation :
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves).
-
-
Solid Waste Disposal :
-
Collect all solid waste, including unused compound and contaminated disposables, in the designated container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.
-
-
Contaminated Labware :
-
Decontaminate any reusable labware (e.g., glassware, spatulas) thoroughly according to your laboratory's standard procedures for chemical decontamination.
-
-
Final Disposal :
Workflow for Handling and Disposal of this compound
Caption: Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
